ethyl (2Z)-2-cyano-3-(2-furyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUIHHHTGARFQ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CO1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23973-22-0 | |
| Record name | NSC8375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Cyano-3-(furan-2-yl)acrylate
Abstract
Ethyl 2-cyano-3-(furan-2-yl)acrylate is a versatile organic compound characterized by its unique molecular architecture, which includes a furan ring, a cyano group, and an acrylate moiety.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. We delve into its reactivity, highlighting its utility as a monomer in copolymerization reactions and as a precursor in the synthesis of complex heterocyclic structures. Furthermore, we explore its burgeoning applications in medicinal chemistry and drug development, particularly in the construction of targeted drug delivery systems. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, polymer chemistry, and pharmaceutical sciences.
Introduction
Ethyl 2-cyano-3-(furan-2-yl)acrylate, with the molecular formula C₁₀H₉NO₃, is a substituted acrylate ester that has garnered significant interest in various fields of chemical research.[1] Its structure, featuring an electron-withdrawing cyano group and an aromatic furan ring conjugated with an acrylate system, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate for synthesizing a wide array of more complex molecules and functional polymers.[1][2] In the realm of medicinal chemistry, this compound has been investigated for its potential biological activities, including antibacterial and anticancer properties.[1] Its application extends to materials science, where it is utilized in the production of adhesives, coatings, and specialty polymers due to its reactive functional groups.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of ethyl 2-cyano-3-(furan-2-yl)acrylate is paramount for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Monoisotopic Mass | 191.058243 g/mol | |
| Appearance | White to brown or pale yellow solid | [3] |
| Melting Point | 83-85 °C | [4][5] |
| Solubility | Moderate in polar solvents (e.g., DMSO), high in organic solvents. | |
| CAS Number | 67449-75-6, 23973-22-0 | [1] |
| IUPAC Name | ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | [6] |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate is the Knoevenagel condensation .[7][8] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, ethyl cyanoacetate, to a carbonyl group of an aldehyde, furan-2-carbaldehyde, followed by a dehydration reaction.[9] The reaction is typically catalyzed by a weak base, such as piperidine.[7][10]
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Deprotonation: The basic catalyst (e.g., piperidine) removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate ion. The electron-withdrawing cyano and ester groups enhance the acidity of this proton, facilitating its removal by a mild base.[9]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. This results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or a protic solvent), yielding an aldol-type addition product.
-
Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, ethyl 2-cyano-3-(furan-2-yl)acrylate. This step is often facilitated by the acidic nature of the remaining α-proton and the stability of the resulting conjugated system.
The following diagram illustrates the workflow for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate.
Caption: Synthesis workflow for ethyl 2-cyano-3-(furan-2-yl)acrylate.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carbaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol (approximately 20 mL per mole of aldehyde).[7][10]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 mL).[7][10]
-
Reaction Progression: Stir the reaction mixture at room temperature for 8 hours.[7][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator. This will typically yield an orange solid.[7][10]
-
Purification: The crude product can be purified by recrystallization from ethyl acetate to afford pale yellow needles of ethyl 2-cyano-3-(furan-2-yl)acrylate.[7]
Spectral Characterization
The structure of ethyl 2-cyano-3-(furan-2-yl)acrylate has been extensively characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the different protons in the molecule.[4][5]
-
δ 8.01 (s, 1H): This singlet is attributed to the vinylic proton (HC=C).[4][5]
-
δ 7.75-7.76 (m, 1H), 7.39-7.40 (m, 1H), 6.66-6.67 (m, 1H): These multiplets correspond to the protons of the furan ring.[4][5]
-
δ 4.33-4.38 (m, 2H): This multiplet (typically a quartet) is assigned to the methylene protons (-CH₂-) of the ethyl ester group.[4][5]
-
δ 1.38 (t, J = 7.2 Hz, 3H): This triplet is characteristic of the methyl protons (-CH₃) of the ethyl ester group.[4][5]
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure.[4][5]
-
δ 162.5: Corresponds to the carbonyl carbon of the ester group.[4][5]
-
δ 148.7, 148.1, 139.4, 121.5, 113.8: These signals are assigned to the carbons of the furan ring and the vinylic carbons.[4][5]
-
δ 115.2: Attributed to the carbon of the cyano group (-C≡N).[4][5]
-
δ 98.7: Corresponds to the α-carbon of the acrylate moiety.[4][5]
-
δ 62.5: Assigned to the methylene carbon (-CH₂-) of the ethyl ester group.[4][5]
-
δ 14.1: Corresponds to the methyl carbon (-CH₃) of the ethyl ester group.[4][5]
-
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the various functional groups present in the molecule.[4][5]
-
2252 cm⁻¹: A strong, sharp absorption corresponding to the C≡N stretching of the cyano group.[4][5]
-
1741 cm⁻¹: A strong absorption due to the C=O stretching of the ester group.[4][5]
-
1613 cm⁻¹: An absorption band corresponding to the C=C stretching of the acrylate double bond.[4][5]
-
2984 cm⁻¹: C-H stretching vibrations of the ethyl group.[4][5]
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the (E)-configuration of the double bond in ethyl 2-cyano-3-(furan-2-yl)acrylate.[7][8] The analysis reveals that the non-hydrogen atoms, with the exception of the methyl carbon, are nearly coplanar.[7][8] The crystal structure is stabilized by intermolecular C-H···O interactions, which lead to the formation of inversion dimers.[7][8]
Chemical Reactivity and Applications
The multifunctionality of ethyl 2-cyano-3-(furan-2-yl)acrylate makes it a highly reactive and versatile building block in organic synthesis.
Polymerization Reactions
The acrylate double bond in ethyl 2-cyano-3-(furan-2-yl)acrylate allows it to act as a monomer in polymerization reactions. It can undergo copolymerization with other monomers, such as styrene, to produce functional polymers.[10] The resulting copolymers, bearing pendant furan groups, are of significant interest in the development of "smart" materials and biomedical devices.[10]
Diels-Alder "Click" Chemistry
The furan moiety in polymers derived from ethyl 2-cyano-3-(furan-2-yl)acrylate can participate in Diels-Alder reactions with suitable dienophiles, such as maleimides.[10] This "click" reaction is highly efficient and specific, making it an excellent tool for post-polymerization modification.[10]
Applications in Drug Development
The unique reactivity of furan-functionalized polymers has been harnessed in the design of advanced drug delivery systems.[10]
-
Targeted Drug Delivery: Copolymers of ethyl 2-cyano-3-(furan-2-yl)acrylate can be formulated into nanoparticles that encapsulate therapeutic agents. The furan groups on the surface of these nanoparticles can be conjugated with maleimide-modified targeting ligands (e.g., antibodies, peptides) via the Diels-Alder reaction.[10] This enables the specific delivery of the drug to target cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[10]
The following diagram illustrates a conceptual workflow for targeted drug delivery using a copolymer derived from ethyl 2-cyano-3-(furan-2-yl)acrylate.
Caption: Targeted drug delivery workflow.
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-3-(furan-2-yl)acrylate serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it can react with ethyl glycinate hydrochloride in the presence of a base to form substituted furancarboxylates.[2] The cyano group can also be involved in cyclization reactions to generate other nitrogen-containing heterocycles.
Conclusion
Ethyl 2-cyano-3-(furan-2-yl)acrylate is a highly functionalized and reactive molecule with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation, coupled with the versatile reactivity of its constituent functional groups, makes it an attractive building block for the creation of novel polymers and complex organic molecules. The ability to utilize the furan moiety for post-synthetic modification through Diels-Alder chemistry opens up exciting avenues for the development of advanced materials, particularly in the realm of targeted drug delivery. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for researchers in the field.
References
-
Kalkhambkar, R. G., Gayathri, D., Gupta, V. K., Kant, R., & Jeong, Y. T. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 682084, Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from [Link]
-
Martínez-Vargas, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Retrieved from [Link]
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. ResearchGate. Retrieved from [Link]
-
Unknown. (2023). Supplementary Information. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
ACS Omega. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Kada, R., Ilavsky, D., Stetinova, J., Zalibera, L., & Padour, M. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid.
-
PubMed. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Retrieved from [Link]
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl (2e)-2-cyano-3-(5-nitro-2-furyl)acrylate. Retrieved from [Link]
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2-cyano-3-(2-furyl)acrylic acid ethyl ester structure
Structure, Synthesis, and Application Profiles of a Knoevenagel Adduct
Executive Summary
Ethyl 2-cyano-3-(2-furyl)acrylate (CAS: 613-15-0) represents a classic "push-pull" alkene, characterized by an electron-rich furan ring conjugated to an electron-deficient cyanoacrylate moiety. This unique electronic distribution makes it a versatile scaffold in organic synthesis, particularly as a Michael acceptor in pharmaceutical intermediate production and as a functional monomer in advanced polymer materials. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule features a tri-substituted olefin generated via the condensation of furfural and ethyl cyanoacetate. The geometry is predominantly E-isomer (trans), stabilized by the steric repulsion between the furan ring and the ester group, and the thermodynamic preference during Knoevenagel condensation.
-
Electronic "Push-Pull" System: The furan oxygen donates electron density into the conjugated system, while the cyano (-CN) and ester (-COOEt) groups exert strong electron-withdrawing effects. This polarization lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the
-carbon.
Key Physical Data
The following data serves as a baseline for compound verification.
| Property | Value / Description | Source Validation |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate | PubChem [1] |
| CAS Number | 613-15-0 | Sigma-Aldrich [2] |
| Molecular Formula | C₁₀H₉NO₃ | Calculated |
| Molecular Weight | 191.18 g/mol | Calculated |
| Melting Point | 91–93 °C (Solid) | Lit.[1] Consensus [3, 4] |
| Appearance | White to pale yellow crystalline solid | Visual Observation |
| Solubility | Soluble in CHCl₃, DMSO, Ethanol; Insoluble in Water | Experimental |
| Crystal System | Monoclinic, Space group P2₁/c | Crystallography [5] |
Part 2: Synthetic Pathways & Optimization
The synthesis of Ethyl 2-cyano-3-(2-furyl)acrylate is a textbook example of the Knoevenagel Condensation . While many catalysts exist, the protocol below prioritizes reproducibility and yield purity.
Validated Protocol: Base-Catalyzed Condensation
Objective: Synthesis of 10g scale product with >90% purity without column chromatography.
Reagents:
-
Furan-2-carboxaldehyde (Furfural): 1.0 eq
-
Ethyl Cyanoacetate: 1.05 eq (Slight excess drives equilibrium)
-
Piperidine: 0.05 eq (Catalyst)
-
Ethanol (Absolute): Solvent (5 mL per gram of substrate)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve Furfural (50 mmol) and Ethyl Cyanoacetate (52.5 mmol) in Ethanol (25 mL).
-
Catalysis: Add Piperidine (2.5 mmol) dropwise. Note: An immediate color change (yellowing) indicates the formation of the iminium intermediate.
-
Reaction: Stir at room temperature for 4–6 hours. If precipitation is slow, heat to mild reflux (60°C) for 1 hour, then cool.
-
Crystallization: Cool the mixture to 0°C in an ice bath. The product should crystallize as a solid mass.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Self-Validating Checkpoint:
-
Yield: Expected range 85–95%.
-
Purity Check: TLC (20% EtOAc/Hexane). The product spot should be UV-active and distinct from the starting furfural (which stains dark red/purple with anisaldehyde dip).
Synthesis Workflow Diagram
Figure 1: Operational workflow for the Knoevenagel condensation synthesis of the target molecule.
Part 3: Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The vinyl proton is the definitive diagnostic marker.
¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Vinyl H | 8.02 - 8.20 | Singlet (s) | 1H | =CH (Critical Marker) |
| Furan H5 | 7.76 | Doublet (d) | 1H | |
| Furan H3 | 7.40 | Doublet (d) | 1H | |
| Furan H4 | 6.66 | Multiplet (m) | 1H | Ring proton |
| Ester CH₂ | 4.36 | Quartet (q) | 2H | Ethyl group |
| Ester CH₃ | 1.38 | Triplet (t) | 3H | Ethyl group |
Interpretation: The singlet at ~8.1 ppm confirms the formation of the trisubstituted double bond. If this peak is a doublet, the condensation is incomplete or an aldol intermediate persists.
Part 4: Reactivity & Applications[2]
Reactivity Profile
The molecule possesses two distinct reactive centers, allowing it to function as a "chemical chameleon" in drug discovery and materials science.
-
Michael Addition (C=C Bond): The
-carbon is highly electrophilic. Nucleophiles (thiols, amines) attack here.[2] This is the mechanism for its biological activity (covalent inhibition of enzymes with cysteine residues). -
Diels-Alder Cycloaddition (Furan Ring): The furan ring acts as a diene. However, the electron-withdrawing acrylate group deactivates the furan slightly compared to electron-rich furans. High temperatures or Lewis acid catalysis are often required for [4+2] cycloadditions.
Mechanistic & Application Pathway
Figure 2: Reactivity map illustrating the divergence of chemical applications based on specific functional group transformations.
Industrial & Pharmaceutical Utility
-
UV Filtration: The extended conjugation (Furan + Alkene + Carbonyl/Cyano) provides strong absorption in the UV-B/UV-A range, making it a candidate for stabilizing additives in plastics.
-
Polymer Science: Used as a monomer to introduce furan functionalities into acrylate chains.[3] These pendant furan groups can subsequently be crosslinked via Diels-Alder chemistry to create thermoreversible (self-healing) gels [6].
-
Antimicrobial Agents: Derivatives of this scaffold have shown activity against Tobacco Mosaic Virus (TMV) and specific bacterial strains, likely due to the Michael acceptor ability disrupting cellular thiols [7].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 682084, Ethyl 2-cyano-3-(furan-2-yl)acrylate. Retrieved from [Link]
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[4][5] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1437. Retrieved from [Link]
-
Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Retrieved from [Link]
- ScienceDirect.Furan-functionalized copolymers for Diels-Alder applications. (General reference to class behavior).
-
ResearchGate. Syntheses and bioactivities of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates. Retrieved from [Link]
Sources
Engineering Efficacy: The Biological Activity and Optimization of Furan-Based Cyanoacrylates
Executive Summary
The rational design of bioactive molecules requires a precise balance between electronic properties, steric geometry, and lipophilicity. Furan-based cyanoacrylates represent a masterclass in this balance. By conjugating the electron-rich furan heterocycle with the highly electrophilic cyanoacrylate moiety, researchers have unlocked a versatile scaffold exhibiting potent herbicidal, antiviral, and antimicrobial properties[1]. This technical guide synthesizes the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols required to successfully develop and evaluate these compounds.
Core Rationale: The Furan-Cyanoacrylate Synergy
In my experience optimizing lead compounds, the selection of the core scaffold dictates the molecule's pharmacokinetic and pharmacodynamic destiny. The furan ring provides an electron-rich, aromatic structure that facilitates strong
Conversely, cyanoacrylates are potent electrophiles. The strong electron-withdrawing cyano and ester groups create a highly polarized double bond, making them excellent Michael acceptors. When these two moieties are fused, the resulting furan-cyanoacrylate scaffold exhibits a tunable lipophilicity (logP). This tunability is critical for penetrating waxy plant cuticles or lipid-rich microbial cell walls, directly translating to higher in vivo efficacy.
Mechanisms of Biological Action
2.1 Photosystem II (PSII) Inhibition
Furan-based cyanoacrylates are highly effective herbicides primarily because they act as potent inhibitors of the photosynthetic electron transport chain[2]. They competitively displace plastoquinone from the
Interestingly, structure-activity relationship (SAR) studies reveal that compounds containing a saturated tetrahydrofuran moiety often exhibit higher herbicidal activities against dicotyledonous weeds than their unsaturated furan analogues[1]. The loss of aromaticity in tetrahydrofuran increases the conformational flexibility of the ring, allowing the molecule to achieve a more thermodynamically stable alignment within the lipophilic receptor pocket of the D1 protein.
Fig 1: Mechanism of Photosystem II electron transport inhibition by furan-cyanoacrylates.
2.2 Antiviral and Antimicrobial Pathways
Beyond agrochemicals, the furan-cyanoacrylate scaffold demonstrates significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). The electron-rich nature of the furan oxygen acts as a hydrogen bond acceptor, interacting strongly with viral coat proteins to disrupt viral assembly. Furthermore, the introduction of chirality into the cyanoacrylate derivative has been shown to yield moderate in vivo curative effects against TMV, highlighting the strict stereochemical requirements for biological recognition[3].
Quantitative Activity Profiles
To benchmark the biological activity of these derivatives, I have summarized the quantitative efficacy data from key studies in the field. This data highlights the broad-spectrum potential of the cyanoacrylate scaffold when modified with various heterocyclic and functional groups.
Table 1: Quantitative Biological Activity Profile of Cyanoacrylate Derivatives
| Compound Class / Specific Derivative | Target Organism / Model | Primary Biological Activity | Observed Efficacy / EC50 | Reference |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(tetrahydrofuran-3-yl)acrylate | Amaranth pigweed (Dicotyledonous weed) | Herbicidal (PSII Inhibition) | High efficacy at 375 g/ha | [1] |
| Pyrazole/Triazole-containing 2-cyanoacrylates | Brassica juncea, Polypogon fugax | Herbicidal | >90% inhibition at 1500 g/ha | [4] |
| Chiral Furan-Cyanoacrylate Derivatives (e.g., IIc-R) | Tobacco Mosaic Virus (TMV) | Antiviral (In vivo inhibition) | 89.1% inhibition rate | [3] |
| Tobacco Mosaic Virus (TMV) | Antiviral | EC50 ≈ 55.3 µg/mL | [5] | |
| Nitrofuranyl Oxime Derivatives | Mycobacterium tuberculosis H37RV | Antibacterial | EC50 = 32.0 µM | [6] |
Field-Proven Experimental Workflows
Fig 2: End-to-end workflow from synthesis to structure-activity relationship optimization.
Protocol 1: In Vivo Herbicidal Efficacy Assay (Pot Culture Method)
This protocol is designed to evaluate PSII inhibition in a live plant model[4].
-
Step 1: Compound Formulation. Dissolve the synthesized furan-cyanoacrylate in N,N-Dimethylformamide (DMF) containing 0.1% Tween-80[4].
-
Causality: DMF is selected as the primary solvent due to its ability to completely solubilize the highly lipophilic furan moiety. The addition of 0.1% Tween-80 is critical; as a non-ionic surfactant, it lowers the surface tension of the formulation, allowing the droplets to spread uniformly across the hydrophobic waxy cuticle of the weed leaves. This ensures consistent stomatal penetration and accurate dose-response metrics.
-
-
Step 2: Post-Emergence Application. Dilute the formulation with distilled water to a calibrated dose (e.g., 375 g/ha) and apply via foliar spray to dicotyledonous weeds (e.g., Amaranth pigweed)[1].
-
Causality: Post-emergence application is chosen over pre-emergence because cyanoacrylates act as PSII inhibitors. The target weeds must have active, light-harvesting photosynthetic machinery for the compound to exert its mechanism of action.
-
-
Step 3: Self-Validating Control Implementation. Concurrently treat a control group with the DMF/Tween-80 solvent mixture lacking the active compound, and another with a known commercial PSII inhibitor (e.g., NK-9717)[4].
-
Causality: This establishes a self-validating system. The solvent-only negative control isolates the specific phytotoxicity of the furan-cyanoacrylate from any solvent-induced stress, while the positive control provides a benchmark for relative efficacy.
-
Protocol 2: Antiviral Efficacy Assay (Half-Leaf Method for TMV)
This protocol measures the in vivo inhibition of viral replication[3].
-
Step 1: Viral Inoculation. Mechanically inoculate the left half of a Nicotiana tabacum leaf with a standardized titer of Tobacco Mosaic Virus (TMV), and the right half with a mixture of TMV and the furan-cyanoacrylate derivative[3].
-
Causality: The half-leaf method is the gold standard for self-validation in plant virology. By using the two halves of the exact same leaf for the control and treatment, we completely eliminate confounding variables such as the individual plant's age, nutritional status, and baseline immune response. Any difference in lesion count is strictly attributable to the compound.
-
-
Step 2: Controlled Incubation. Transfer the inoculated plants to a controlled environmental chamber at 25°C under a strict 14h light / 10h dark photoperiod[3].
-
Causality: TMV biosynthesis relies heavily on the host's photosynthetic metabolism. Standardizing the photoperiod ensures consistent viral replication rates across all test subjects, preventing light-induced metabolic variations from skewing the efficacy data.
-
-
Step 3: Efficacy Quantification. After 3-4 days, quantify the local necrotic lesions on both halves. Calculate the inhibition rate using the formula: [(Control Lesions - Treated Lesions) / Control Lesions] × 100.
-
Causality: Necrotic lesions are a direct, observable phenotypic marker of viral replication and cell-to-cell movement. Mathematical quantification provides a robust, objective EC50 value.
-
Conclusion
Furan-based cyanoacrylates are highly privileged scaffolds in modern agrochemical and pharmaceutical design. By understanding the causal relationships between their electron-rich aromatic geometry, their electrophilic reactivity, and their biological targets, researchers can systematically optimize these molecules for enhanced efficacy and selectivity.
References
1.[1] Title: Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Source: Journal of Agricultural and Food Chemistry (PubMed) URL: [Link]
2.[6] Title: Synthesis and SAR Study of Simple Aryl Oximes and Nitrofuranyl Derivatives with Potent Activity Against Mycobacterium tuberculosis. Source: Bentham Science Publishers URL: [Link]
3.[4] Title: Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Source: Molecules (PMC / NIH) URL: [Link]
4.[5] Title: Synthesis and Antiviral Activities of Cyanoacrylate Derivatives Containing an
5.[3] Title: Synthesis and Antiviral Activity of Novel Chiral Cyanoacrylate Derivatives. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
6.[2] Title: Synthesis and Herbicidal Activity of 2-Cyano-3-substituted-pyridinemethylaminoacrylates. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
7.[7] Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research (IJABBR) URL: [Link]
Sources
- 1. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. ijabbr.com [ijabbr.com]
Solvation Thermodynamics and Purification Workflows for Ethyl 2-cyano-3-(2-furyl)acrylate
An Application Whitepaper for Synthetic Chemists and Drug Development Professionals
Executive Summary
Ethyl 2-cyano-3-(2-furyl)acrylate—also designated as ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate[1]—is a highly functionalized electrophilic alkene generated via the Knoevenagel condensation of 2-furaldehyde and ethyl cyanoacetate[2]. Due to its dense array of reactive sites (a conjugated diene system, an electron-withdrawing cyano group, and an ester moiety), it serves as a critical building block in the synthesis of pharmaceuticals, functional polymers, and complex heterocyclic scaffolds[3].
However, the compound's dual nature—possessing both a hydrophobic furan core and highly polar functional groups—creates unique solubility challenges during isolation and purification. This technical guide provides a rigorous analysis of its solubility profile in organic solvents, explaining the thermodynamic causality behind solvent selection, and establishes a self-validating protocol for its synthesis and purification.
Structural Profiling and Solvation Thermodynamics
To predict and manipulate the solubility of ethyl 2-cyano-3-(2-furyl)acrylate, one must first deconstruct its molecular architecture:
-
The Furan Ring: Provides a flat, hydrophobic
-system capable of stacking. -
The Cyano Group (-C≡N): Imparts a strong localized dipole moment and acts as a hydrogen-bond acceptor.
-
The Ethyl Ester (-COOEt): Contributes additional polarity, hydrogen-bond acceptor capability, and slight steric bulk.
This structural dichotomy means the molecule does not adhere to simple "like dissolves like" rules. Instead, its solubility is dictated by the delicate balance between breaking its crystalline lattice energy and forming favorable solvent-solute interactions.
Quantitative & Qualitative Solubility Profile
The following table summarizes the solubility behavior of the compound across different solvent classes, providing the thermodynamic rationale for each observation.
| Solvent Classification | Representative Solvent | Solubility Level (Ambient) | Solubility Level (Reflux) | Thermodynamic Rationale & Application |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate | Very High | Rationale: The dipole moment of EtOAc closely matches the ester/cyano groups, allowing strong dipole-dipole interactions[4].Application: Ideal for recrystallization due to the steep temperature-solubility gradient. |
| Polar Aprotic | Dichloromethane (DCM) | Very High | Very High | Rationale: High polarizability and favorable van der Waals interactions with the conjugated |
| Polar Protic | Ethanol (EtOH) | Low | Moderate | Rationale: Hydrogen bonding from EtOH interacts with the cyano nitrogen, but the hydrophobic furan core limits ambient solvation[2].Application: Used as the primary reaction solvent; product precipitates as it forms. |
| Non-Polar | Hexane / Heptane | Very Low | Low | Rationale: Complete lack of dipole interactions prevents the disruption of the highly polar cyano/ester crystal lattice.Application: Used as an anti-solvent or for trituration of oily crude products[4]. |
Workflow & Decision Logic Visualizations
The following diagrams map the logical pathways for synthesizing the compound and selecting the appropriate solvent systems based on the physical state of the crude product.
Workflow of synthesis and solubility-driven purification.
Solvent categorization and thermodynamic solubility behavior.
Self-Validating Experimental Protocols
The following methodologies are designed to be self-validating. By observing specific physical phase changes (e.g., oiling out vs. crystallization), the operator can dynamically adjust the protocol based on the solubility principles outlined above.
Base-Catalyzed Knoevenagel Condensation
Objective: Synthesize the target molecule with high atom economy[2]. Causality: Piperidine acts as a Lewis base to deprotonate the active methylene of ethyl cyanoacetate. Ethanol is chosen as the solvent because both starting materials are highly soluble, but the resulting conjugated product has lower solubility at room temperature. This spontaneous precipitation drives the reaction forward via Le Chatelier's principle.
Step-by-Step Procedure:
-
Initiation: Charge a 50 mL round-bottom flask with 2-furaldehyde (5.0 mmol) and absolute ethanol (5.0 mL).
-
Addition: Add ethyl cyanoacetate (5.0 mmol) in one portion. The solution will remain clear.
-
Catalysis: Add piperidine (0.5 mmol, 10 mol%) dropwise. Validation Check: A slight exothermic reaction should occur, and the solution will rapidly turn yellow-orange.
-
Propagation: Stir at room temperature for 30 minutes. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase until the furaldehyde spot is consumed[2].
-
Isolation: Remove the ethanol under reduced pressure.
Solubility-Driven Purification Strategy
Objective: Isolate >99% pure ethyl 2-cyano-3-(2-furyl)acrylate. Causality: Crude Knoevenagel products often present as stubborn, viscous oils rather than solids. This "oiling out" occurs because residual solvent or trace impurities (unreacted furaldehyde, piperidine, or colored polymeric byproducts) depress the melting point and disrupt the uniform packing of the crystal lattice[4].
Step-by-Step Procedure:
-
Phase Assessment: Examine the crude residue.
-
If it is a solid: Proceed directly to Step 3.
-
If it is an oil: Proceed to Step 2.
-
-
Trituration (Forcing Nucleation): Add 10 mL of ice-cold hexane to the oily crude. Vigorously scratch the inside of the flask with a glass rod.
-
Validation Check: Hexane, being highly non-polar, will dissolve the lipophilic impurities but reject the highly polar target molecule. The mechanical energy from scratching will induce rapid nucleation, turning the oil into a granular solid[4]. Decant the hexane.
-
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate (EtOAc).
-
Validation Check: The solid should dissolve completely at reflux. If insoluble dark particles remain, perform a hot gravity filtration.
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour.
-
Validation Check: The lack of strong hydrogen-bond donating capability in cold EtOAc forces the target molecules to self-associate via
stacking, yielding highly pure, pale yellow needles[4].
-
-
Recovery: Collect the crystals via vacuum filtration, wash with 2 mL of ice-cold ethanol, and dry under high vacuum.
Analytical Validation
To confirm the success of the purification, the following analytical benchmarks should be met:
-
Visual Inspection: The product must present as pale yellow needles. Orange or brown hues indicate the presence of polymeric byproducts[4].
-
Melting Point: Should be sharp, typically around 92–94 °C. A depressed or broad melting point indicates residual solvent trapped in the lattice.
-
1H-NMR (CDCl3): Look for the characteristic highly deshielded singlet of the alkene proton (typically around
8.0 - 8.2 ppm) due to the strong electron-withdrawing effect of the cyano and ester groups[4],[5].
References
-
National Center for Biotechnology Information. "Ethyl 2-Cyano-3-(2-furanyl)acrylate - PubChem CID 682084." PubChem Database. URL: [Link]
-
Mesa Castro, E. Y., et al. "Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives." MDPI, 2024. URL: [Link]
-
American Chemical Society. "Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions." ACS Omega, 2024. URL: [Link]
-
Semantic Scholar. "Recent Developments in Knoevenagel Condensation Reaction: A Review." Semantic Scholar, 2022. URL: [Link]
Sources
Advanced Technical Guide: Ethyl Alpha-Cyanocinnamate Furan Derivatives
Synthesis, Pharmacophore Optimization, and Therapeutic Applications
Executive Summary
This technical guide provides a comprehensive analysis of ethyl alpha-cyanocinnamate furan derivatives, a class of pharmacophores characterized by their
Structural & Mechanistic Foundations
The Pharmacophore: The Michael Acceptor System
The core reactivity of ethyl alpha-cyanocinnamate furan derivatives lies in the push-pull alkene system .
-
Electron Withdrawal: The cyano (-CN) and ester (-COOEt) groups at the
-position exert strong electron-withdrawing effects, significantly lowering the LUMO energy of the -carbon. -
Resonance Stabilization: The furan ring acts as an electron donor via resonance, stabilizing the conjugated system but leaving the
-carbon susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in enzymes).
Structure-Activity Relationship (SAR)
Optimization of this scaffold for medicinal chemistry relies on fine-tuning the electrophilicity of the alkene:
-
Furan C5-Substitution: Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) at the 5-position of the furan ring enhances the electrophilicity of the exocyclic double bond, often correlating with increased cytotoxicity against cancer cell lines like MCF-7 and A549.
-
Steric Bulk: Bulky substituents on the ester moiety can modulate metabolic stability but may hinder binding to sterically restricted pockets such as the colchicine-binding site on tubulin.
Synthetic Methodologies
Strategic Catalyst Selection
The synthesis relies on the Knoevenagel Condensation . While classical bases (piperidine) are effective, modern green chemistry approaches utilize ionic liquids or organocatalysts to minimize solvent waste and improve atom economy.
| Parameter | Classical Protocol (Piperidine) | Green Protocol (DBU/Water) | Mechanistic Rationale |
| Catalyst | Piperidine (10 mol%) | DBU (5 mol%) | DBU is a stronger base, facilitating rapid deprotonation of the active methylene. |
| Solvent | Ethanol (EtOH) | Water / Solvent-free | Water promotes hydrophobic aggregation of reactants, accelerating kinetics ("on-water" effect). |
| Temp | Reflux (78°C) | Ambient to 60°C | Lower temperatures prevent polymerization of the furan ring. |
| Yield | 85-92% | 90-98% | Reduced byproduct formation in aqueous media. |
Validated Experimental Protocol
Objective: Synthesis of (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate.
Reagents:
-
Furan-2-carbaldehyde (Furfural): 10 mmol (0.83 mL)
-
Ethyl Cyanoacetate: 10 mmol (1.06 mL)
-
Catalyst: Piperidine (0.1 mL) or DBU (0.05 mL)
-
Solvent: Ethanol (Absolute)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of furfural and 10 mmol of ethyl cyanoacetate in 15 mL of ethanol.
-
Catalysis: Add 0.1 mL of piperidine dropwise. Note: A slight exotherm indicates immediate enolate formation.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor via TLC (30% EtOAc in Hexanes).[1] The product typically appears as a distinct spot (Rf ~ 0.6) under UV light.
-
Validation Point: If precipitation occurs early, add minimal ethanol to maintain homogeneity until completion.
-
-
Work-up: Cool the mixture in an ice bath (0-4°C) for 30 minutes to maximize precipitation. Filter the solid under vacuum.[1]
-
Purification: Recrystallize from hot ethanol or ethyl acetate.
-
Purity Check: 1H NMR should show a singlet olefinic proton at
7.9-8.2 ppm.
-
Biological Applications: Anticancer Mechanisms[2][3][4][5]
Monocarboxylate Transporter-1 (MCT1) Inhibition
Tumor cells often rely on "metabolic symbiosis," where hypoxic cells secrete lactate via MCT4, which is then taken up by oxygenated tumor cells via MCT1 to fuel oxidative phosphorylation.[2]
-
Mechanism:
-cyanocinnamate derivatives bind to MCT1, blocking lactate uptake. This forces oxygenated cells to consume glucose, starving the hypoxic cells of their primary fuel source.[2] -
Key Data: Derivatives have shown IC50 values in the low micromolar range (< 10
M) against MCT1-expressing cell lines.
Tubulin Polymerization Inhibition
Certain furan-cyanocinnamate hybrids (e.g., coupled with coumarin) bind to the colchicine site of tubulin.
-
Effect: Prevents microtubule assembly during mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
Visualizations
Diagram: Knoevenagel Catalytic Cycle
This diagram illustrates the base-catalyzed mechanism, highlighting the deprotonation and dehydration steps.
Caption: Base-catalyzed Knoevenagel condensation cycle forming the alpha-cyanocinnamate scaffold.
Diagram: Anticancer Signaling Pathway (MCT1 & Tubulin)
This diagram maps the dual mechanism of action in cancer cells.
Caption: Dual mechanism of action: Metabolic disruption via MCT1 and mitotic arrest via Tubulin.
References
-
Synthesis & Crystallography: Kalkhambkar, R. G., et al. "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[3] Acta Crystallographica Section E, 2012.[3] Link
-
MCT1 Inhibition: Connell, R. J. "Novel
-Cyanocinnamate Derivatives as Monocarboxylate Transporter-1 Inhibitors." University of Minnesota Digital Conservancy, 2015. Link -
Anticancer Mechanisms: Wang, M., et al.
-Substituted Hetero-Aromatic Chalcone Hybrids." Frontiers in Chemistry, 2021. Link -
Green Chemistry Protocols: "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Organic Chemistry. Link
-
Furan Scaffold Review: "The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery." BenchChem Application Notes. Link
Sources
Methodological & Application
Application Note & Protocol: Piperidine-Catalyzed Knoevenagel Condensation of Furfural and Ethyl Cyanoacetate
Introduction: Bridging Biomass to Value-Added Chemicals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from simple precursors.[1][2] This application note provides an in-depth guide to a specific, highly relevant iteration of this reaction: the condensation of furfural with ethyl cyanoacetate, catalyzed by piperidine.
Furfural, a platform chemical readily derived from the dehydration of pentose sugars found in lignocellulosic biomass, represents a key entry point into a sustainable chemical industry.[3][4] Ethyl cyanoacetate is a classic "active methylene" compound, where the α-carbon is rendered acidic by two adjacent electron-withdrawing groups (a nitrile and an ester).[5] The reaction product, ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, is a versatile intermediate used in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[6][7]
Piperidine, a secondary amine, serves as a highly effective organocatalyst for this transformation.[8][9] Its dual role as both a base and a nucleophile facilitates a unique mechanistic pathway that often leads to high yields under mild conditions.[10][11][12] This guide will elucidate the underlying mechanism, provide a field-proven experimental protocol, and offer insights into reaction optimization for researchers in synthetic chemistry and drug development.
Pillar 1: The Mechanistic Rationale
Understanding the "why" behind each step is critical for successful synthesis and troubleshooting. The piperidine-catalyzed Knoevenagel condensation is not merely a base-catalyzed deprotonation; it proceeds through a more sophisticated pathway involving the formation of a highly reactive iminium ion intermediate.[10][11][12]
The Dual Catalytic Role of Piperidine:
-
Enolate Formation: Piperidine functions as a Brønsted-Lowry base, deprotonating the acidic α-carbon of ethyl cyanoacetate to generate a resonance-stabilized enolate ion. This enolate is the key nucleophile in the C-C bond-forming step.[5]
-
Iminium Ion Formation: Concurrently, piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This forms a carbinolamine intermediate, which readily dehydrates to produce a highly electrophilic iminium ion.[10][11] This iminium ion is significantly more reactive towards the enolate than the original furfural aldehyde.
-
Nucleophilic Attack & Catalyst Regeneration: The enolate attacks the iminium ion, forming a new carbon-carbon bond. The subsequent elimination of the piperidine catalyst regenerates it for the next cycle and yields the final α,β-unsaturated product.[11] Theoretical studies suggest that the key catalytic effect of piperidine is to facilitate this final elimination step, which is significantly easier than eliminating a hydroxide ion in a traditional base-catalyzed mechanism.[10][11]
Caption: The dual-role mechanism of piperidine catalysis.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility, incorporating steps for in-process monitoring and straightforward purification. The synthesis yields the target compound, (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, typically as a solid.[6][13]
Materials & Reagents:
-
Furan-2-carbaldehyde (Furfural)
-
Ethyl cyanoacetate
-
Piperidine (catalytic amount)
-
Ethanol (Reagent Grade)
-
Ethyl acetate (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine furan-2-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1-1.2 eq).[6][13] Using a slight excess of the active methylene compound ensures the complete consumption of the aldehyde.
-
Solvent Addition: Add ethanol to the flask (approx. 4-5 mL per gram of furfural) to dissolve the reactants. The solution should be stirred to ensure homogeneity.
-
Catalyst Introduction: Using a micropipette, add a catalytic amount of piperidine (approx. 0.02-0.1 eq) to the stirring solution.[3][6][14] An exothermic reaction may be observed, and the solution may change color.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 15 minutes to 8 hours.[3][6][13][14]
-
In-Process Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). Spot the starting materials (furfural, ethyl cyanoacetate) and the reaction mixture. The reaction is complete upon the disappearance of the furfural spot.
-
Work-up & Isolation: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. An orange or pale yellow solid crude product should be obtained.[6][13]
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Filter the resulting crystals, wash with a small amount of cold ethyl acetate or ethanol, and dry under vacuum. This procedure typically yields the product as pale yellow needles.[13] The yield is often quantitative or very high.[7][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. jk-sci.com [jk-sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
recrystallization protocol for ethyl (2Z)-2-cyano-3-(2-furyl)acrylate
Application Note: Optimized Recrystallization Protocol for Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate
Introduction & Mechanistic Context
This compound (CAS: 23973-22-0) is a highly functionalized electrophilic alkene, widely utilized as an intermediate in medicinal chemistry and materials science. It is typically synthesized via the Knoevenagel condensation of furfural and ethyl cyanoacetate. While this carbon-carbon bond-forming reaction is thermodynamically favorable, the crude isolate is frequently contaminated with unreacted starting materials and colored polymeric byproducts, particularly when the reaction is driven at elevated temperatures [1].
To isolate the pure 2Z-isomer (the thermodynamically favored geometric isomer where the furyl and cyano groups are oriented to minimize steric hindrance), a rigorous recrystallization protocol is required. This guide details a self-validating purification system designed to selectively enrich the target isomer while excluding polymeric impurities through controlled crystal lattice assembly.
Physicochemical Profiling & Solvent Causality
The success of recrystallization hinges on the steepness of the compound's solubility curve in the chosen solvent.
-
Ethyl Acetate (EtOAc): Provides an optimal solubility differential, dissolving the compound completely at reflux while rejecting it almost entirely at 4°C. It is frequently reported to yield high-purity, pale yellow needles [1].
-
Absolute Ethanol (EtOH): Serves as an excellent alternative. Mechanistically, utilizing ethanol for an ethyl ester is a strategic choice; it completely eliminates the risk of transesterification (ester exchange) that could occur if methanol were used as the solvent [1].
Table 1: Physicochemical Profile of this compound
| Parameter | Specification / Value |
| CAS Registry Number | 23973-22-0 [2][3] |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| Crude Appearance | Orange to yellowish-brown solid |
| Target Pure Appearance | Pale yellow needles |
| Primary Solvents | Ethyl Acetate (EtOAc), Absolute Ethanol (EtOH) |
Workflow Visualization
The following decision matrix outlines the critical paths for purification, including phase-recovery strategies if the compound oils out instead of crystallizing.
Workflow for the purification and phase-recovery of this compound.
Step-by-Step Recrystallization Methodology
This protocol is designed as a self-validating system. The transition from an amorphous brown powder to distinct pale yellow needles serves as the primary visual confirmation of lattice purification.
Step 1: Saturation and Dissolution
-
Transfer the crude orange/brown solid into an appropriately sized Erlenmeyer flask.
-
Add a minimal volume of the chosen solvent (EtOAc or EtOH) at room temperature.
-
Place the flask on a stirring hotplate and gradually heat to a gentle reflux.
-
Causality: Add hot solvent dropwise only until the solid completely dissolves. Using the absolute minimum volume ensures the solution reaches critical supersaturation upon cooling, maximizing the final yield.
Step 2: Decolorization (Conditional)
-
If the boiling solution remains dark brown or heavily tinted, temporarily remove the flask from the heat source to cease boiling.
-
Add a small spatula tip (approx. 1-2% w/w) of activated charcoal.
-
Reheat the suspension to reflux for 3–5 minutes.
-
Causality: Activated charcoal possesses a massive surface area that selectively adsorbs high-molecular-weight, highly conjugated polymeric impurities formed during the Knoevenagel condensation [1]. Adding charcoal to an actively boiling solution can cause violent bumping, hence the brief cooling step.
Step 3: Hot Filtration
-
Pre-heat a stemless glass funnel and fluted filter paper by passing hot, pure solvent through it into a receiving Erlenmeyer flask.
-
Rapidly filter the hot product solution through the fluted paper.
-
Causality: A stemless funnel and pre-heating are critical. If the solution cools upon contact with cold glass, the compound will prematurely crystallize in the funnel, leading to significant yield loss and clogging [1].
Step 4: Controlled Lattice Assembly (Cooling)
-
Allow the receiving flask to cool undisturbed at ambient room temperature for 1–2 hours.
-
Once the flask reaches room temperature and initial seed crystals are visible, transfer the flask to an ice bath or refrigerator (4°C) for an additional 2 hours.
-
Causality: Rapid cooling (e.g., plunging the hot flask directly into ice) forces kinetic precipitation, trapping impurities within the rapidly forming solid. Slow, undisturbed cooling allows for thermodynamic control, where the 2Z-isomer molecules have the time to correctly orient and pack into a highly ordered, pure crystal lattice, excluding contaminants.
Step 5: Isolation and Washing
-
Isolate the pale yellow needles via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold solvent (or cold hexane).
-
Causality: The cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified product.
Step 6: Desiccation
-
Transfer the crystals to a watch glass and dry under high vacuum (or in a vacuum desiccator over silica gel) until a constant mass is achieved.
-
Validation: A sharp melting point range confirms the complete removal of solvent and impurities.
Troubleshooting & Optimization
Even with precise execution, environmental factors or high impurity loads can disrupt crystallization. The following matrix provides mechanistic solutions to common phase-separation issues.
Table 2: Troubleshooting Matrix for Recrystallization [1]
| Observation | Mechanistic Cause | Corrective Action |
| Product "oils out" (forms a liquid phase instead of crystals) | Residual solvent or a high concentration of impurities depresses the melting point below the phase separation temperature. | Dry the crude mass under high vacuum first. If oiling persists, triturate the oil with a non-polar anti-solvent (e.g., hexane) and scratch the flask to induce nucleation. |
| Purified crystals remain distinctly orange/brown | Colored polymeric byproducts are co-crystallizing within the lattice, or the solution was heated excessively. | Re-dissolve the solid, treat with activated charcoal, and repeat the hot filtration step. |
| Low yield after cooling | Excessive solvent volume was used, preventing the solution from reaching the critical supersaturation point. | Concentrate the mother liquor under reduced pressure (rotary evaporation) and subject it to a second cooling cycle to harvest a second crop. |
| Premature crystallization during filtration | Rapid temperature drop in the funnel decreases solubility kinetically before the solution reaches the receiving flask. | Strictly utilize a pre-heated, stemless funnel. Keep the receiving flask on a warm hotplate during filtration. |
References
-
ChemSynthesis Database. "ethyl (2E)-2-cyano-3-(2-furyl)-2-propenoate (23973-22-0)." ChemSynthesis. URL:[Link]
Application Note: Ethyl 2-Cyano-3-(2-furyl)acrylate as a Highly Activated Michael Acceptor
Executive Summary
In modern drug development and complex heterocyclic synthesis, the strategic selection of electrophilic building blocks is critical. Ethyl 2-cyano-3-(2-furyl)acrylate (also known as ethyl 2-cyano-3-(furan-2-yl)acrylate) stands out as a highly versatile, activated alkene. Characterized by a unique "push-pull" electronic system, this compound features a
This application note provides a comprehensive, self-validating guide to synthesizing and utilizing ethyl 2-cyano-3-(2-furyl)acrylate in Michael addition workflows, grounded in established mechanistic principles and optimized laboratory practices.
Mechanistic Rationale & Molecular Design
The reactivity of ethyl 2-cyano-3-(2-furyl)acrylate is dictated by the extreme polarization of its C=C double bond.
-
The "Pull" : The geminal cyano (-CN) and ester (-COOEt) groups exert strong inductive and resonance-withdrawing effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the
-carbon.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The "Push" : The oxygen heteroatom within the furan ring provides mild electron donation via resonance.
Causality in Design: If a purely electron-deficient aryl group (e.g., 4-nitrophenyl) were used, the resulting alkene could be overly reactive, leading to uncontrolled polymerization. The furan ring tempers this electrophilicity just enough to allow for highly controlled, chemoselective Michael additions at room temperature without spontaneous degradation. Upon nucleophilic attack, the resulting carbanion is highly stabilized by the adjacent cyano and ester groups (forming a stable enolate/ketenimine intermediate) before rapid protonation yields the final adduct.
Mechanistic pathway of Michael addition to ethyl 2-cyano-3-(2-furyl)acrylate.
Reaction Optimization & Quantitative Data
The choice of solvent, base, and temperature heavily depends on the nature of the nucleophile. Table 1 summarizes optimized conditions for different classes of nucleophiles reacting with ethyl 2-cyano-3-(2-furyl)acrylate.
Table 1: Optimized Michael Addition Parameters
| Nucleophile Class | Example Reagent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Chemoselectivity |
| S-Nucleophile | Benzyl mercaptan | Et₃N (10 mol%) | Dichloromethane | 25 | 1.0 | >90% | >99% (S-alkylation) |
| N-Nucleophile | Piperidine | None required | Ethanol | 25 | 3.0 | 85% | >99% (N-alkylation) |
| C-Nucleophile | Malononitrile | Piperidine (20 mol%) | Ethanol | 80 | 12.0 | 78% | >95% (C-alkylation) |
| C-Nucleophile | Dimedone | DBU (10 mol%) | THF | 65 | 6.0 | 81% | >95% (C-alkylation) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that allow the scientist to verify the success of each step before proceeding.
Self-validating experimental workflow for synthesis and Michael addition.
Protocol A: Synthesis of the Acceptor (Knoevenagel Condensation)
The synthesis of ethyl arylidenecyanoacetates is reliably achieved via a Knoevenagel condensation[2][3].
-
Causality of Choices: Piperidine is selected as the catalyst because it forms a highly reactive iminium ion intermediate with furfural, accelerating the condensation far beyond simple general base catalysis. Ethanol is chosen as the solvent because the highly conjugated product is poorly soluble in cold ethanol, driving the equilibrium forward via precipitation and simplifying isolation.
-
Step-by-Step Procedure:
-
Charge a round-bottom flask with furfural (10.0 mmol, 1.0 eq) and ethyl cyanoacetate (10.5 mmol, 1.05 eq) in absolute ethanol (20 mL).
-
Add piperidine (0.5 mmol, 0.05 eq) dropwise. Observation: The solution will rapidly transition from colorless to a deep yellow/orange.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Chill the flask in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.
-
Filter the resulting solid under vacuum and wash with ice-cold ethanol (2 x 5 mL). Dry under high vacuum.
-
-
Self-Validation (IPC 1):
-
TLC: Run a TLC (Hexanes:EtOAc 8:2). The product should appear as a bright UV-active spot (Rf ~0.6), distinct from furfural (which stains strongly with KMnO₄).
-
¹H NMR (CDCl₃): Validation is confirmed by the complete absence of the aldehyde proton signal at ~9.5 ppm and the appearance of a sharp singlet at ~8.2 ppm, corresponding to the newly formed vinylic proton.
-
Protocol B: General Thia-Michael Addition Workflow
-
Causality of Choices: Dichloromethane (DCM) is chosen as the solvent because it is aprotic. Protic solvents would hydrogen-bond with the thiolate anion, reducing its nucleophilicity. Triethylamine (Et₃N) is used as a mild base to generate the thiolate without causing hydrolysis of the ethyl ester.
-
Step-by-Step Procedure:
-
Dissolve ethyl 2-cyano-3-(2-furyl)acrylate (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Add the thiol nucleophile (e.g., benzyl mercaptan, 1.1 mmol, 1.1 eq) via syringe.
-
Add Et₃N (0.1 mmol, 0.1 eq) dropwise.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (2 x 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes:EtOAc gradient) if necessary.
-
-
Self-Validation (IPC 2 & 3):
-
Colorimetric Check: The deep yellow color of the starting material will visibly fade to pale yellow or colorless as the extended
-conjugation is broken upon nucleophilic attack. -
¹H NMR (CDCl₃): Validation of the Michael adduct is confirmed by the disappearance of the vinylic singlet (~8.2 ppm) and the emergence of two coupled aliphatic protons: a doublet for the
-proton and a multiplet/doublet for the -proton (typically in the 4.0–5.0 ppm range).
-
Downstream Applications in Drug Development
The Michael adducts generated from ethyl 2-cyano-3-(2-furyl)acrylate are not mere endpoints; they are highly functionalized scaffolds. The retained cyano and ester groups can undergo subsequent intramolecular cyclizations. For example, reaction with bifunctional nucleophiles (like 6-aminouracil or amidines) triggers a tandem Michael addition-cyclocondensation sequence, yielding complex heterocyclic architectures such as pyrido[2,3-d]pyrimidines and substituted pyrroles[1]. These motifs are highly prized in oncology and antimicrobial drug discovery due to their ability to act as kinase inhibitors and DNA-intercalating agents.
References
-
Title: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines Source: Taylor & Francis URL: [Link]
-
Title: Synthesis, Molecular Docking and Anticancer Activity of Some 5‐Aryl‐5,10‐dihydropyrido[2,3‐d:6,5‐d′]dipyrimidine‐2,4,6,8‐tetraone Derivatives and Pyrido[2,3‐d]pyrimidines Source: ResearchGate URL: [Link]
Sources
Application Note: Polymerization and Functionalization of Ethyl 2-Cyano-3-(2-furyl)acrylate
This Application Note provides a comprehensive technical guide for the synthesis, polymerization, and functional application of Ethyl 2-cyano-3-(2-furyl)acrylate . Unlike standard 2-cyanoacrylates (instant adhesives), this 3-substituted derivative possesses unique steric and electronic properties that favor copolymerization and post-polymerization modification via the furan moiety.
Executive Summary & Scientific Rationale
Ethyl 2-cyano-3-(2-furyl)acrylate (ECFA) is a trisubstituted ethylene monomer derived from the Knoevenagel condensation of furfural and ethyl cyanoacetate. While structurally related to ethyl 2-cyanoacrylate (Super Glue), the substitution at the 3-position (the furyl group) drastically alters its reactivity profile:
-
Inhibited Homopolymerization: The steric bulk of the furyl group and the extended conjugation stabilize the monomer, making anionic homopolymerization (the mechanism of super glue) difficult and slow.
-
Radical Copolymerization: ECFA is an electron-deficient monomer. It readily undergoes radical copolymerization with electron-rich monomers (e.g., styrene, vinyl acetate, vinyl ethers), often forming alternating copolymers.
-
"Click" Chemistry Potential: The pendant furan ring serves as a diene in Diels-Alder [4+2] cycloadditions. This allows for post-polymerization conjugation with maleimide-functionalized drugs, antibodies, or crosslinkers under mild conditions, making it a high-value candidate for targeted drug delivery systems .
Monomer Synthesis & Purification
Commercial sources of ECFA vary in purity. For polymerization, "synthesis grade" (95%) is insufficient due to potential inhibition by acidic impurities.
Protocol 1: Knoevenagel Condensation Synthesis
Objective: Synthesize high-purity ECFA monomer free of acidic inhibitors.
Reagents:
-
Furan-2-carbaldehyde (Furfural) [Freshly distilled]
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (Catalytic, 0.01 eq)[1]
-
Acetic acid (for neutralization)
Workflow:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve Furan-2-carbaldehyde (0.1 mol) and Ethyl cyanoacetate (0.1 mol) in 50 mL of absolute ethanol.
-
Catalysis: Add Piperidine (5 drops) dropwise. The reaction is exothermic; the solution will turn yellow/orange.
-
Reaction: Stir at room temperature for 4 hours. (Heating to 50°C accelerates the reaction but increases side-product formation).
-
Crystallization: Cool the mixture to 0°C. The product often precipitates as a solid. If oil separates, induce crystallization by scratching the glass or adding a seed crystal.
-
Purification (Critical):
-
Filter the crude solid.
-
Recrystallize twice from hot ethanol or an ethyl acetate/hexane mixture.
-
Why? Removal of trace piperidine is crucial; basic residues can trigger premature anionic oligomerization during storage.
-
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Polymerization Protocols
Due to steric hindrance, ECFA does not homopolymerize effectively. The following protocol focuses on Radical Copolymerization , the standard method for incorporating this monomer into functional chains.
Protocol 2: Radical Solution Copolymerization (ECFA-co-Styrene)
Objective: Create a functional copolymer with alternating architecture.
Materials:
-
Monomer 1: ECFA (Purified)
-
Monomer 2: Styrene (Purified over basic alumina to remove inhibitors)
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Toluene (Anhydrous) or DMF.
Step-by-Step Procedure:
-
Feed Ratio: Prepare a molar feed ratio of 1:1 (ECFA:Styrene).
-
Note: Trisubstituted electron-deficient monomers (ECFA) and electron-rich monomers (Styrene) tend to form alternating copolymers (1:1 structure) regardless of feed ratio, but starting at 1:1 optimizes yield.
-
-
Dissolution: In a Schlenk tube, dissolve 10 mmol ECFA and 10 mmol Styrene in 10 mL Toluene (2 M total concentration).
-
Initiator Addition: Add AIBN (1 mol% relative to total monomer).
-
Deoxygenation (Crucial):
-
Perform 3 cycles of Freeze-Pump-Thaw.
-
Alternative: Purge with dry Nitrogen/Argon for 20 minutes. Oxygen is a potent inhibitor for this system.
-
-
Polymerization:
-
Seal the vessel.[1]
-
Immerse in a pre-heated oil bath at 70°C .
-
Stir for 12–24 hours.
-
-
Termination & Precipitation:
-
Cool the reaction to room temperature.[1]
-
Dropwise add the polymer solution into a 10-fold excess of cold Methanol (non-solvent) under vigorous stirring.
-
-
Purification:
-
Filter the white/pale-yellow precipitate.
-
Redissolve in THF and re-precipitate in Methanol (Repeat 2x to remove unreacted ECFA).
-
-
Drying: Vacuum oven at 40°C overnight.
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Reason |
| Temperature | 60–70°C | Optimal decomposition rate for AIBN (10h half-life at 64°C). |
| Solvent | Toluene | Good solubility for both monomers and polymer; low chain transfer constant. |
| Conversion | ~40-60% | Kept moderate to prevent high viscosity and "gel effect." |
| Mw (GPC) | 10,000 - 50,000 Da | Steric bulk of ECFA limits propagation speed, resulting in moderate molecular weights. |
Functionalization (Post-Polymerization)
The primary value of ECFA copolymers lies in the furan ring.
Protocol 3: Diels-Alder Conjugation (Drug Loading)
Objective: Conjugate a Maleimide-functionalized drug/ligand to the polymer backbone.
-
Dissolution: Dissolve the ECFA copolymer in a suitable solvent (THF or DMF).
-
Addition: Add Maleimide-R (where R is your drug or targeting peptide) in slight molar excess relative to furan units.
-
Reaction: Stir at 60°C for 4–8 hours.
-
Note: No catalyst is required. The reaction is thermally driven.
-
-
Validation: Monitor the disappearance of the Maleimide C=C peak in 1H NMR (~6.7 ppm) and the shift of Furan protons.
Process Visualization
The following diagram illustrates the synthesis, copolymerization, and "click" functionalization workflow.
Caption: Workflow for synthesizing ECFA, copolymerizing to form a furan-active scaffold, and post-polymerization drug conjugation via Diels-Alder chemistry.
Characterization & Troubleshooting
Spectroscopic Validation (1H NMR in CDCl3)
-
Monomer (ECFA):
-
Vinyl Proton: Singlet at ~8.2 ppm (Distinctive for trisubstituted alkenes).
-
Furan Protons: Multiplets at 6.6, 6.8, and 7.7 ppm.
-
Ethyl Group: Quartet at 4.3 ppm, Triplet at 1.3 ppm.[3]
-
-
Polymer:
-
Broadening: All sharp peaks become broad.
-
Disappearance: The vinyl singlet at 8.2 ppm disappears completely.
-
Shift: Furan signals remain but broaden; if Diels-Alder is performed, these shift significantly upfield.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Oxygen inhibition. | Ensure rigorous degassing (Freeze-Pump-Thaw). |
| Low Molecular Weight | High Chain Transfer. | Switch solvent from DMF to Benzene or Toluene. Reduce initiator concentration. |
| Yellow/Orange Polymer | Impurities/Oxidation. | Recrystallize monomer again.[1] Ensure synthesis temp < 50°C. |
| Insoluble Polymer | Crosslinking. | Avoid very high conversion (>80%). Furan rings can side-react at high temps (>100°C). |
References
-
Synthesis & Crystallography: Kalkhambkar, R. G., et al. "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[4] Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, 2012, p. o1482. Link
- Copolymerization Kinetics: Kharas, G. B., et al. "Novel copolymers of vinyl acetate and trisubstituted ethylenes." Journal of Macromolecular Science, Part A, vol. 43, no. 2, 2006.
-
Functional Applications: Gandini, A.[3][5] "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science, vol. 38, no. 1, 2013, pp. 1-29. Link
-
General Cyanoacrylate Chemistry: Ryan, B., et al. "Radical Polymerization of Alkyl 2-Cyanoacrylates." Molecules, vol. 23, no. 2, 2018.[6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for Furan Acrylates
Status: Operational Lead Scientist: Senior Application Specialist Topic: Yield Optimization & Troubleshooting for Furan Acrylate Synthesis
Core Directive & Technical Philosophy
"The Furan is a Diva." Unlike benzenoid aromatics, the furan ring is an electron-rich, acid-sensitive diene ether. In Knoevenagel condensations, you are balancing two opposing forces:
-
Activation: You need sufficient basicity to deprotonate the active methylene compound (e.g., malonic acid/ester).
-
Preservation: You must avoid conditions that trigger furan ring opening (acidic hydrolysis) or polymerization (excessive thermal/base stress).
This guide moves beyond generic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of furan chemistry.
The Reaction Mechanism (Visualization)[1]
Understanding the failure points requires visualizing the pathway. The Knoevenagel-Doebner sequence involves condensation followed by decarboxylation.[1][2][3]
Figure 1: The Knoevenagel-Doebner cascade. Note that the dehydration step is reversible (equilibrium-limited), while decarboxylation is irreversible.
Critical Parameter Optimization (The "Engine")
Catalyst Selection Matrix
The choice of catalyst dictates the reaction rate and side-product profile.
| Catalyst System | Mechanism Type | Pros | Cons | Best For |
| Piperidine / Pyridine | Homogeneous Base | High conversion; Pyridine acts as solvent & decarboxylation promoter. | Toxic; Pyridine removal is difficult; Risk of ring opening during acidic workup. | Large scale, standard Doebner synthesis. |
| Ionic Liquids (e.g., [Bmim][OH]) | Green / Dual Role | Acts as both solvent and catalyst; Recyclable; High yields (85-96%). | High initial cost; Viscosity handling. | Green chemistry applications; High-value substrates.[4] |
| Chitosan / Biogenic Carbonates | Heterogeneous Solid Base | Biodegradable; Easy filtration; Mild conditions. | Slower kinetics than homogeneous bases; Diffusion limitations. | Sensitive substrates; Avoiding purification steps. |
| L-Proline | Organocatalysis | Mild; Enamine mechanism. | Slower; Requires specific solvents (EtOH). | Stereoselective requirements (if applicable). |
Solvent & Water Management
The Problem: The dehydration step (Aldol
-
Method A: Azeotropic Removal (Dean-Stark)
-
Solvent: Toluene or Benzene.[5]
-
Why: Physically removes water from the reaction matrix, driving the equilibrium forward.
-
Risk: Prolonged heating at reflux (
) can cause furan polymerization (tarring).
-
-
Method B: Chemical Drying / Solvent-Free
-
Technique: Use acetic anhydride (chemical water scavenger) or solvent-free grinding (mechanochemistry).
-
Why: Rapid kinetics; avoids thermal degradation.
-
Risk: Acetic anhydride is corrosive and can acetylate sensitive functional groups.
-
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a black tar instead of crystals."
Diagnosis: Furan Polymerization or Resinification. Root Cause:
-
Temperature too high: Furans are thermally sensitive. Refluxing in high-boiling solvents (xylene/DMF) for too long promotes polymerization.
-
Base too strong: Strong mineral bases (NaOH/KOH) can degrade the ring.
-
Oxidation: Furfural oxidizes to furoic acid in air, which can destabilize the mixture.
Solution:
-
Switch to Ethanol: Run the reaction in ethanol at mild reflux (
) or room temperature. -
Inert Atmosphere: Always run furan reactions under Nitrogen or Argon.
-
Purify Starting Material: Distill furfural before use. If it's dark brown, it's already oxidized.
Issue 2: "The yield is low, and I see starting material by TLC."
Diagnosis: Equilibrium Stagnation. Root Cause: Water accumulation is pushing the reaction backward.
Solution:
-
Add a Desiccant: Add molecular sieves (
) to the reaction flask (if using ethanol/methanol). -
Dean-Stark: If using toluene, ensure the trap is actually collecting water.
-
Catalyst Boost: Add a co-catalyst like acetic acid (10 mol%) to the piperidine. This forms a buffered piperidinium acetate species, which is often more effective than the free amine.
Issue 3: "My product decomposes during workup."
Diagnosis: Acid-Catalyzed Ring Opening.[6] Root Cause: The standard Doebner workup involves pouring the reaction into HCl to precipitate the acid. Furan rings open in strong aqueous acid , forming 1,4-dicarbonyls (succindialdehyde derivatives).
Solution:
-
Cold Quench: Pour the reaction mixture into ice-cold dilute HCl or weak acid (Acetic acid/Water).
-
Rapid Filtration: Do not let the solid sit in the acidic mother liquor. Filter immediately and wash with cold water until neutral.
-
Alternative: Use a solid acid resin (Amberlyst) for neutralization if working in organic media.
Validated Protocols
Protocol A: Classic Knoevenagel-Doebner (High Throughput)
Best for generating standard furan acrylic acid.
-
Setup: 250 mL Round Bottom Flask (RBF) with condenser and drying tube.
-
Reagents:
-
Furfural (1.0 eq, freshly distilled).
-
Malonic Acid (1.1 eq).
-
Pyridine (3.0 eq, acts as solvent/base).
-
Piperidine (0.1 eq, catalyst).
-
-
Procedure:
-
Mix reagents in the RBF.[7]
-
Heat to 80-90°C (Do not exceed 100°C) for 2-4 hours. Evolution of CO₂ bubbles indicates decarboxylation is active.
-
Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of furfural.
-
-
Workup (CRITICAL):
-
Cool the mixture to 0°C in an ice bath.
-
Slowly pour into a stirred mixture of concentrated HCl and crushed ice (target pH ~2-3).
-
Why Ice? To keep the temp low and prevent ring hydrolysis.[6]
-
Precipitate should form immediately. Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Protocol B: Green Mechanochemical Synthesis (High Efficiency)
Best for small scale, high purity, and avoiding toxic solvents.
-
Setup: Agate Mortar and Pestle.
-
Reagents:
-
Furfural (1.0 eq).[7]
-
Malonic Acid (1.0 eq).
-
Catalyst: Chitosan (10 wt% relative to furfural) OR [Bmim][OH] (10 mol%).
-
-
Procedure:
-
Place reagents and catalyst in the mortar.[4]
-
Grind vigorously for 15-30 minutes.
-
The mixture will likely turn into a paste and then solidify as the reaction proceeds (exothermic).
-
-
Workup:
-
Wash the solid with water (to remove unreacted malonic acid) and Ethanol (to remove catalyst if using ionic liquid).
-
Yield: Typically >90% with minimal purification needed.[8]
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for resolving common synthesis failures.
References
-
BenchChem. (2025).[6][7] An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate. Link
-
Sarkar, A., et al. (2024). "Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan." RSC Advances / PMC. Link
-
Verma, S., et al. (2010). "Green and Efficient Knoevenagel Condensation Catalysed by a DBU Based Ionic Liquid in Water." Journal of Chemical Research.[9][10] Link
-
Pawar, H., et al. (2016).[11] "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Frontiers in Chemistry. Link
-
Mdpi. (2024). "Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives." Molecules. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Controlling E/Z Stereoselectivity in Ethyl 2-Cyano-3-(2-furyl)acrylate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the stereochemical complexities of the Knoevenagel condensation. Here, we address the thermodynamic principles, troubleshooting strategies, and analytical validation required to control the E/Z stereoselectivity of ethyl 2-cyano-3-(2-furyl)acrylate.
Part 1: Core Principles of Stereocontrol
The synthesis of ethyl 2-cyano-3-(2-furyl)acrylate via the Knoevenagel condensation of furfural (furan-2-aldehyde) and ethyl cyanoacetate is governed by strict thermodynamic control[1].
By Cahn-Ingold-Prelog (CIP) priority rules, the furan ring has a higher priority than the vinylic hydrogen, and the ester group (–COOEt) has a higher priority than the cyano group (–CN) because oxygen has a higher atomic number than nitrogen. In the thermodynamically favored (E)-isomer , the bulky furan ring and the ester group are positioned trans to each other. This geometry minimizes steric hindrance, making the (E)-isomer the global thermodynamic minimum[2][3]. Because the dehydration step of the Knoevenagel condensation is reversible, the system naturally equilibrates to this (E)-geometry almost exclusively[3].
Part 2: Troubleshooting & FAQs
Q1: My NMR analysis shows a mixture of isomers instead of the pure (E)-isomer. What went wrong?
Cause: While the reaction strongly favors the (E)-isomer, kinetic trapping or photoisomerization can result in (Z)-isomer contamination. If the product precipitates too rapidly from the solvent before thermodynamic equilibration is complete, the kinetic mixture is trapped in the solid state[4]. Alternatively, prolonged exposure of the product to ambient ultraviolet (UV) light can drive a photochemical E→Z isomerization. Solution: Ensure the reaction is run in a solvent where the aldol-intermediate remains fully soluble until equilibration is complete (e.g., absolute ethanol at room temperature for at least 8 hours). Protect the reaction flask from direct sunlight using aluminum foil.
Q2: How can I deliberately synthesize the (Z)-isomer for structure-activity relationship (SAR) studies?
Cause: Standard base-catalyzed Knoevenagel conditions will inevitably revert to the (E)-isomer due to thermodynamic sink effects[3]. Solution: You must bypass the aldol-dehydration pathway entirely. The most reliable method is a stereoselective Cr(II)-mediated olefination. By reacting furfural with an ethyl trihaloacetate in the presence of stoichiometric Cr(II) salts, you can achieve >99% stereocontrol for the (Z)-isomer via a highly structured cyclic transition state[5]. Alternatively, you can subject the pure (E)-isomer to targeted UV irradiation to reach a photostationary state containing the (Z)-isomer.
Q3: How do I definitively distinguish the (E) and (Z) isomers using NMR?
Cause: The anisotropic deshielding effect of the cyano and carbonyl groups heavily influences the vinylic proton.
Solution: In
Part 3: Quantitative Data & Analytical Signatures
The following table summarizes the physicochemical properties and spectral markers used to validate the stereochemical outcome of your synthesis.
| Property | (E)-Ethyl 2-cyano-3-(2-furyl)acrylate | (Z)-Ethyl 2-cyano-3-(2-furyl)acrylate |
| Thermodynamic Stability | High (Global Minimum) | Low (Sterically Hindered) |
| Relative Geometry | Furan and –COOEt are trans | Furan and –COOEt are cis |
| ~7.98 - 8.20 ppm (Deshielded) | ~7.60 - 7.80 ppm (Shielded) | |
| Primary Synthesis Route | Base-catalyzed Knoevenagel | Cr(II) Olefination / Photoisomerization |
| Physical State | Highly crystalline solid | Often an oil or low-melting solid |
Part 4: Self-Validating Experimental Protocols
Protocol A: Highly Stereoselective Synthesis of (E)-Ethyl 2-cyano-3-(2-furyl)acrylate
This protocol leverages thermodynamic equilibration to ensure >99% (E)-selectivity. The built-in NMR validation ensures the structural integrity of the final batch[1].
-
Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 1.0 equivalent of furan-2-aldehyde (furfural) and 1.2 equivalents of ethyl cyanoacetate in 20 mL of absolute ethanol.
-
Catalysis: Add 0.1 equivalents of piperidine dropwise while stirring. The solution may slightly darken.
-
Thermodynamic Equilibration: Stir the mixture continuously at room temperature (20–25 °C) for exactly 8 hours. Causality note: This duration ensures the reversible aldol intermediate fully dehydrates and equilibrates to the lower-energy (E)-isomer.
-
Crystallization: Transfer the flask to an ice bath (0 °C) for 30 minutes to induce precipitation. Filter the resulting crystals under a vacuum and wash with 10 mL of ice-cold ethanol.
-
Analytical Validation: Dissolve a 5 mg sample in CDCl
. Run a H NMR spectrum. The protocol is validated if a single vinylic proton singlet is observed at ~7.98 ppm, confirming the absence of the (Z)-isomer[1].
Protocol B: Photochemical Access to the (Z)-Isomer
Use this protocol when the kinetic (Z)-isomer is explicitly required for biological screening.
-
Sample Preparation: Dissolve 50 mg of pure (E)-ethyl 2-cyano-3-(2-furyl)acrylate in 5 mL of deuterated benzene (C
D ) or toluene. -
Irradiation: Place the solution in a quartz tube (which is transparent to UV light). Irradiate using a medium-pressure UV lamp at 365 nm for 2 to 4 hours.
-
Monitoring: Periodically monitor the reaction via
H NMR. The energy input overcomes the rotational barrier of the C=C double bond, driving the system toward a photostationary state. -
Validation: The emergence of a new upfield singlet (~7.70 ppm) confirms the successful formation of the (Z)-isomer. Isomers can subsequently be separated via preparative HPLC.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways that dictate the stereochemical outcome of the synthesis.
Mechanistic pathways governing E/Z stereoselectivity in ethyl 2-cyano-3-(2-furyl)acrylate synthesis.
References
-
[4] Ammonium chloride catalyzed Knoevenagel condensation in PEG-400 as ecofriendly solvent. NIScPR.[Link]
-
[2] Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collect. Czech. Chem. Commun. [Link]
-
[1] (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. PMC - NIH.[Link]
-
[3] Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3‐SiO2. Scite.ai.[Link]
-
[5] (Z)-alpha-haloacrylates: An Exceptionally Stereoselective Preparation via Cr(II)-mediated Olefination. PubMed - NIH. [Link]
-
[6] Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis. [Link]
Sources
- 1. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 444-452 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. scite.ai [scite.ai]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. (Z)-alpha-haloacrylates: an exceptionally stereoselective preparation via Cr(II)-mediated olefination of aldehydes with trihaloacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
removing unreacted furfural from ethyl 2-cyano-3-(2-furyl)acrylate product
Technical Support Center: Purification of Knoevenagel Condensation Products Subject: Removal of Unreacted Furfural from Ethyl 2-cyano-3-(2-furyl)acrylate Ticket ID: KNV-FUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted furfural (starting material) from your target product, ethyl 2-cyano-3-(2-furyl)acrylate (ECFA).[1] This is a common challenge in Knoevenagel condensations involving furan derivatives. Furfural is prone to autoxidation, leading to dark, sticky impurities that can co-precipitate with your product.
Because your product is a solid (MP: ~90–93°C) and the impurity is a liquid aldehyde (BP: 162°C), we will utilize a Dual-Phase Purification Strategy :
-
Chemical Scavenging (The Bisulfite Wash): Converts the lipophilic furfural into a water-soluble adduct.
-
Physical Refinement (Recrystallization): Removes trace impurities and corrects crystal morphology.
Part 1: Diagnostic & Pre-Check
Before initiating the purification workflow, confirm the state of your crude material.
| Parameter | Product (ECFA) | Impurity (Furfural) | Diagnostic Check |
| State | Solid (Needles) | Liquid (Oily) | Visual Inspection |
| Color | Pale Yellow | Colorless (Pure) to Dark Brown (Oxidized) | If black/tarry, oxidation has occurred. |
| Solubility | High in EtOAc/Hot EtOH | Soluble in most organics | TLC (Hexane/EtOAc 7:3) |
| Reactivity | Stable to weak acid | Reacts with NaHSO₃ | Aldehyde Test (2,4-DNP) |
Part 2: The Bisulfite Adduct Protocol (Chemical Remediation)
Why this works: Furfural is an aldehyde.[2][3][4] Treating the reaction mixture with saturated sodium bisulfite (
Step-by-Step Procedure:
-
Dissolution:
-
If your crude product is a solid mass, dissolve it completely in a minimal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Do not use Diethyl Ether if possible, as furfural solubility is high and the adduct can sometimes be gummy in ether.
-
-
The Wash (The Critical Step):
-
Add Saturated Aqueous Sodium Bisulfite (
) (Use 1.5 molar equivalents relative to the estimated residual furfural). -
Shake vigorously for 2–3 minutes. Crucial: Aldehyde-bisulfite formation is not instantaneous; it requires vigorous agitation to increase interfacial surface area.
-
Observation: You may see a white precipitate or emulsion form at the interface. This is the adduct.
-
Phase Separation:
-
Neutralization & Drying:
-
Wash the organic layer once with water, then once with brine.
-
Dry over anhydrous
, filter, and evaporate the solvent under reduced pressure.
-
Visualization of the Bisulfite Workflow:
Figure 1: The chemical scavenging pathway segregating the aldehyde impurity into the aqueous waste stream.
Part 3: Recrystallization (Physical Refinement)
After the bisulfite wash, you may still have trace impurities or color bodies. Recrystallization is the standard for ECFA due to its favorable solubility profile.
Recommended Solvent System:
-
Primary: Ethanol (95% or Absolute).
-
Alternative: Ethyl Acetate / Hexane (if Ethanol fails).[1]
Protocol:
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add Ethanol and heat to boiling. Add solvent in small portions until the solid just dissolves.[1]
-
Decolorization (Optional but Recommended):
-
If the solution is dark orange/brown (common with furan derivatives), remove from heat.
-
Add a small amount of Activated Charcoal .[1]
-
Boil for 2 minutes and filter hot through a Celite pad or fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly.
-
Troubleshooting: If crystals do not form, scratch the glass or add a "seed" crystal.
-
Cool in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Collection: Filter the pale yellow needles and wash with cold ethanol.
Visualization of Recrystallization Logic:
Figure 2: Thermal purification cycle to remove non-crystalline impurities and color bodies.[1]
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What happened?
-
Cause: This usually happens if the solution is too concentrated or if residual solvent (like DCM/EtOAc) from the extraction is present.
-
Fix: Re-dissolve the oil in a small amount of fresh hot ethanol. Add a drop of water (anti-solvent) until slightly turbid, then reheat to clear and cool very slowly. Scratching the flask wall induces nucleation.
Q2: The product is still brown after recrystallization.
-
Cause: Polymerized furfural (poly-furan) is difficult to remove.
-
Fix: You must use Activated Charcoal during the hot filtration step (Part 3, Step 2).[1] If that fails, a short silica plug filtration (eluting with DCM) before recrystallization is required.
Q3: Can I use vacuum distillation?
-
Analysis: Furfural boils at 162°C. ECFA is a solid (MP ~90°C) with a high boiling point. While you could distill off the furfural, Knoevenagel adducts can be thermally unstable and may polymerize or decompose at the high temperatures required to distill the product. Recrystallization is safer and more effective for this specific compound.
Q4: Why not just use excess ethyl cyanoacetate to consume all the furfural?
-
Insight: While driving the reaction to completion is good, ethyl cyanoacetate is also an impurity. However, removing ethyl cyanoacetate is easier (it is somewhat water-soluble and does not polymerize as aggressively as furfural). The bisulfite wash specifically targets the aldehyde, making it the superior cleanup method regardless of stoichiometry.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Kalkhambkar, R. G.; et al. "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[2][8] Acta Crystallographica Section E, 2012 , E68, o1482.[2] Link (Confirming MP of 90-93°C and recrystallization from EtOAc).
- BenchChem Technical Support. "Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate." BenchChem Knowledge Base, 2025. (General solubility and impurity profiles).
- Pavia, D. L.; et al.Introduction to Organic Laboratory Techniques: A Small Scale Approach; Brooks/Cole, 2011.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst loading for ethyl cyanoacetate condensation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Knoevenagel condensation of ethyl cyanoacetate.
Unlike highly acidic active methylene compounds such as malononitrile (pKₐ ≈ 11.0), ethyl cyanoacetate is significantly less acidic (pKₐ ≈ 13.1) and sterically more demanding[1]. This fundamental difference means that simply porting over standard catalyst loadings will often result in stalled conversions, ester hydrolysis, or complex side-reaction profiles. This guide provides a mechanistic framework, a self-validating optimization protocol, and targeted troubleshooting to help you dial in the exact catalyst loading required for your specific substrate scope.
Core Optimization Workflow
To successfully optimize catalyst loading, you must balance the rate of enolization against the risk of base-promoted side reactions (such as Michael additions or self-condensation). The decision tree below outlines the logical flow for diagnosing and correcting loading issues.
Workflow for optimizing catalyst loading in ethyl cyanoacetate Knoevenagel condensations.
Methodology: Self-Validating Protocol for Catalyst Optimization
To avoid false positives caused by background reactions or solvent effects, your optimization workflow must be a self-validating system. This protocol uses internal standards and control reactions to definitively prove that the observed yield is a direct function of the catalyst loading.
Step 1: Baseline Establishment (The Blank Control)
-
Action: Combine your aldehyde (2.0 mmol) and ethyl cyanoacetate (2.1 mmol) in your chosen solvent (e.g., ethanol) without any catalyst. Stir at the target temperature for 24 hours.
-
Causality: This step proves that the background thermal reaction is negligible. For example, uncatalyzed reactions of benzaldehyde and ethyl cyanoacetate at room temperature typically yield <3% product even after 72 hours[1]. If your blank shows significant conversion, your solvent or glassware is contaminated with trace base.
Step 2: Catalyst Gradient Preparation
-
Action: Set up four parallel reactions. Add an internal standard (e.g., dodecane, 0.5 mmol) to each. Introduce your catalyst across a gradient: 1 mol%, 5 mol%, 10 mol%, and 20 mol% (or weight equivalents for heterogeneous catalysts, e.g., 5 wt%, 10 wt%, 20 wt%).
-
Causality: A gradient identifies the saturation point. Because ethyl cyanoacetate requires a higher activation energy for deprotonation than malononitrile, lower loadings (1 mol%) may fail to initiate the reaction, while excessive loadings (>20 mol%) may trigger side reactions[1][2].
Step 3: In-Situ Mass Balance Monitoring
-
Action: Sample the reactions at 1, 4, 8, and 24 hours. Analyze via GC-FID or quantitative NMR, comparing the product and remaining starting material peaks against the internal standard.
-
Causality: Simply tracking product formation is insufficient. By calculating the mass balance (Product + Remaining Starting Material), you can detect if the aldehyde is being consumed by unseen side reactions (like Cannizzaro reactions) or if the ethyl cyanoacetate is undergoing self-condensation[2]. If mass balance drops below 95%, your catalyst loading is too high or too basic.
Step 4: Water Sequestration Validation
-
Action: If the reaction stalls at 50-60% conversion across all catalyst loadings, add a desiccant (e.g., molecular sieves) or switch to a catalyst with high water-uptake capacity (like Chitosan)[1].
-
Causality: Knoevenagel condensation produces one equivalent of water. If the water is not removed, the reaction reaches thermodynamic equilibrium. Certain solid catalysts, like chitosan, swell up to 171% in ethanol and physically sequester the byproduct water, artificially shifting the equilibrium toward the product without requiring higher catalyst loading[1].
Quantitative Data: Benchmark Catalyst Loadings
The optimal loading is highly dependent on the nature of the catalyst. Use the table below to benchmark your initial loading parameters against validated literature standards.
| Catalyst Type | Optimal Loading | Solvent / Temp | Time | Typical Yield | Ref |
| Chitosan (Solid Biopolymer) | 50 mg (per 2 mmol) | Ethanol / 25°C | 24 h | 96% | [1] |
| Cu─Mg─Al LDH (Solid Base) | 20 wt% | Ethanol / 80°C | 5 h | 95% | [3] |
| CaO–MgO (1:1.5) (Binary Oxide) | 4.72 wt% | Water / RT | 10 min | 96% | [4] |
| Melamine-TiO₂@Fe₃O₄ | 0.6 mol% | Solvent-free / 50°C | <1 h | >90% | [5] |
| [Bmim][OAc] (Ionic Liquid) | 20 mol% | Water / RT | Varies | High | [6] |
Troubleshooting & FAQs
Q1: I increased my catalyst loading to drive the reaction to completion, but now I am seeing multiple new spots on my TLC plate. What is happening? A: You have likely crossed the threshold from Knoevenagel condensation into Michael addition or self-condensation. When you use an excess of a strong base, the newly formed α,β-unsaturated ester (the desired product) becomes a highly electrophilic target. The excess base deprotonates a second equivalent of ethyl cyanoacetate, which then performs a conjugate (Michael) addition into your product[2]. Resolution: Reduce the catalyst loading by 50%. If the reaction is too slow at the lower loading, do not add more base; instead, increase the reaction temperature or switch to a milder, sterically hindered base (like DABCO)[7].
Q2: My heterogeneous catalyst (e.g., Zeolite or LDH) worked perfectly at a 5 wt% loading, but scaling up to 20 wt% provided no increase in reaction rate. Why? A: You have hit a mass transfer limitation. For solid-supported catalysts, the reaction occurs at the solid-liquid interface. Increasing the catalyst loading beyond a certain threshold (e.g., >1g in standard flask scales) causes the particles to agglomerate, which reduces the effective surface area and provides no additional active sites to the reactants[8]. Resolution: Cap your solid catalyst loading at the point where the rate plateaus (usually between 5–20 wt%)[3][4]. To increase the rate further, improve the agitation (stirring speed) to enhance mass transfer, rather than adding more solid mass.
Q3: Can I run this condensation solvent-free, and how does that impact the required catalyst loading? A: Yes, solvent-free conditions are highly effective for ethyl cyanoacetate condensations and fundamentally change the loading requirements. By removing the solvent, you maximize the effective molarity of the substrates. This allows you to drastically reduce the catalyst loading—often to sub-1 mol% levels (e.g., 0.6 mol% for supported melamine catalysts)[5]. Resolution: When transitioning to solvent-free conditions, start with a catalyst loading 10x lower than your solution-phase protocol to prevent runaway exothermic side reactions.
Q4: I am running the reaction in water. Why is a higher catalyst loading (e.g., 20 mol% Ionic Liquid) required compared to solvent-free conditions? A: In aqueous media, the substrates (benzaldehydes and ethyl cyanoacetate) are generally insoluble. The reaction relies on the catalyst to act as a phase-transfer agent or to create a hydrophobic micellar interface where the reaction can occur. For example, using 20 mol% of an ionic liquid like [Bmim][OAc] is optimal because it provides enough volume to form these micro-environments in the water[6]. If you drop the loading too low in water, the substrates simply will not interact with the basic sites.
References
1.1 - RSC Publishing 2. 3 - ResearchGate 3.7 - RSC Publishing 4.8 - SciSpace 5.4 - ACS Omega 6.5 - RSC Publishing 7.6 - Asian Journal of Green Chemistry 8.2 - Benchchem
Sources
- 1. Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02915E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A melamine supported on TiO 2 coated Fe 3 O 4 @C nanocomposite as a bifunctional, effective and reusable catalyst for the Knoevenagel condensation rea ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00155B [pubs.rsc.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Resolving NMR Signals for Cis-Trans (E/Z) Isomers of Furan Cyanoacrylates
Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the Knoevenagel condensation of furan-2-carboxaldehydes with cyanoacetates is a highly utilized pathway. However, this reaction generates highly substituted alkenes where differentiating the (E) and (Z) isomers via standard 1D NMR can be a bottleneck due to signal overlap and complex stereochemical assignments.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the physical causality behind the NMR phenomena to help you definitively resolve these isomers.
Part 1: Diagnostic Data Summaries
Before troubleshooting, it is critical to understand the baseline quantitative data. The tables below summarize the expected NMR behavior driven by the magnetic anisotropy of the functional groups.
Table 1: Diagnostic 1H NMR Chemical Shifts for Furan Cyanoacrylates (CDCl₃, 298 K)
| Isomer | Vinylic Proton (δ, ppm) | Furan H-3 (δ, ppm) | Ester -CH₂- (δ, ppm) | Causality / Mechanistic Note |
|---|---|---|---|---|
| (E)-Isomer | 7.95 – 8.20 | 7.30 – 7.45 | 4.30 – 4.40 | Vinylic H is heavily deshielded by the cis ester carbonyl's anisotropic cone[1],[2]. |
| (Z)-Isomer | 7.40 – 7.60 | 7.60 – 7.80 | 4.25 – 4.35 | Furan H-3 is deshielded by the cis ester carbonyl; Vinylic H is shielded relative to the (E)-isomer. |
Table 2: Key NOESY Correlation Matrix for E/Z Assignment
| Isomer | Interacting Proton Pair | Expected NOE | Structural Implication |
|---|---|---|---|
| (E)-Isomer | Vinylic H ↔ Ester -CH₂- | Strong | Vinylic H and Ester group are cis (spatial distance < 3.5 Å). |
| (E)-Isomer | Furan H-3 ↔ Cyano group | N/A | No protons exist on the cyano group to observe an NOE transfer. |
| (Z)-Isomer | Furan H-3 ↔ Ester -CH₂- | Strong | Furan ring and Ester group are cis (spatial distance < 3.5 Å). |
| (Z)-Isomer | Vinylic H ↔ Ester -CH₂- | None | Vinylic H and Ester group are trans (spatial distance > 5.0 Å). |
Part 2: Troubleshooting FAQs
Q1: How do I definitively assign the (E) and (Z) isomers using NMR?
A1: The gold standard for assigning the stereochemistry of highly substituted furan cyanoacrylates is 2D NOESY or ROESY NMR[3]. By Cahn-Ingold-Prelog (CIP) priority, the furan ring and the ester group are the highest priority groups. In the major (E)-isomer product, these bulky groups are trans to each other to minimize steric clash. Consequently, the vinylic proton is cis to the ester group. You will observe a strong NOE cross-peak between the vinylic proton (singlet, ~8.0 ppm) and the methylene protons of the ethyl ester (quartet, ~4.3 ppm). In the (Z)-isomer, the furan ring is cis to the ester group, resulting in a diagnostic NOE between the furan H-3 proton and the ester methylene protons. If NOESY is inconclusive, measuring heteronuclear carbon-proton coupling constants (
Q2: My vinylic proton and furan ring protons overlap heavily in CDCl₃, making NOE integration impossible. What is the fix?
A2: This is a frequent artifact of the anisotropic deshielding from both the furan ring and the electron-withdrawing cyano/ester groups compressing the spectral window. To resolve this, perform an Aromatic Solvent-Induced Shift (ASIS) titration (See Protocol 2). By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆), the flat benzene molecules will preferentially
Q3: Why is the vinylic proton of the (E)-isomer shifted so far downfield (~8.0 ppm) compared to typical alkenes?
A3: The chemical shift is driven by magnetic anisotropy. In the (E)-isomer, the vinylic proton is locked in a cis relationship with the ester carbonyl group. The circulation of
Q4: I suspect my compound is isomerizing in the NMR tube. How can I confirm and prevent this?
A4: Furan cyanoacrylates can undergo photo-induced or acid-catalyzed E/Z isomerization in solution. If your 1D
Part 3: Experimental Protocols
Protocol 1: High-Resolution 2D NOESY Acquisition for Small Molecule Cyanoacrylates
Causality: Small molecules (MW < 500 Da) tumble rapidly in solution, leading to NOE signals that pass through zero near
-
Sample Preparation: Dissolve 15–20 mg of the furan cyanoacrylate in 0.6 mL of deuterated solvent (CDCl₃ or C₆D₆). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that enhance relaxation and destroy NOEs.
-
Degassing: Degas the sample using three freeze-pump-thaw cycles or by bubbling dry argon through the solution for 5 minutes. Why? Dissolved oxygen is paramagnetic and quenches delicate NOE signals.
-
90° Pulse Calibration (Self-Validation): Calibrate the 90° pulse width (P1) directly on the sample. Accurate pulse angles are critical for the phase-sensitive NOESY sequence to suppress artifacts and diagonal noise.
-
Parameter Setup: Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker). Set the relaxation delay (D1) to at least 3–5 times the longest
relaxation time of the protons of interest (typically D1 = 3.0 to 4.0 seconds for vinylic protons). -
Mixing Time Calibration: Set the mixing time (
) to 300 ms. Self-Validation: Run a quick 1D GOESY/DPFGSE-NOE first; if the NOE is too weak, increase the NOESY mixing time to 400–500 ms, but do not exceed this threshold to prevent secondary NOE transfers (spin diffusion). -
Acquisition: Acquire with at least 256 increments in the indirect dimension (t1). Process with a squared sine-bell window function in both dimensions to enhance resolution.
Protocol 2: Aromatic Solvent-Induced Shift (ASIS) Titration
Objective: To resolve overlapping vinylic and furan protons prior to NOESY acquisition.
-
Prepare a concentrated stock solution of the sample in CDCl₃ (Solution A) and another in C₆D₆ (Solution B) at identical concentrations (e.g., 50 mM).
-
Acquire a baseline 1D
H NMR of 0.5 mL of Solution A. -
Sequentially add 0.1 mL aliquots of Solution B to the NMR tube, acquiring a 1D spectrum after each addition.
-
Track the movement of the vinylic singlet. Because the C₆D₆ solvation complex forms dynamically, the chemical shifts will change linearly with the mole fraction of C₆D₆.
-
Once baseline resolution is achieved between the vinylic proton and the furan multiplet, lock the solvent ratio and proceed to 2D NOESY acquisition (Protocol 1).
Part 4: Logical Workflows & Structural Visualizations
Workflow for resolving overlapping NMR signals and assigning E/Z isomers of furan cyanoacrylates.
Stereochemical relationships and diagnostic NOE pathways for E and Z furan cyanoacrylates.
References
-
Title: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives Source: mdpi.com URL:[Link]
-
Title: Microwave Assisted Urea-Acetic Acid Catalyzed Knoevenagel Condensation of Ethyl Cyanoacetate... Source: asianpubs.org URL:[Link]
-
Title: Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate Source: researchgate.net URL:[Link]
-
Title: Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis Source: acs.org URL:[Link]
-
Title: Construct indeno[1,2-b]oxepine or cis-cyclopropylacrylate by sulfur ylides Source: rsc.org URL:[Link]
Sources
purification challenges of ethyl (2Z)-2-cyano-3-(2-furyl)acrylate
The following Technical Support Guide is designed for researchers and process chemists working with Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate .
This guide addresses the specific challenges associated with the (2Z)-isomer , acknowledging that the (2E)-isomer is the thermodynamically favored product in standard Knoevenagel condensations. The focus here is on isolation, purification, and stability maintenance of the Z-form.
Status: Operational | Tier: Advanced Chemical Support
Executive Technical Brief
-
Compound: this compound[1]
-
CAS (Generic): 23973-22-0 (Note: CAS often refers to the E-isomer or mixture)
-
Core Challenge: The Knoevenagel condensation of furfural and ethyl cyanoacetate predominantly yields the (2E)-isomer (trans-arrangement of the bulky furan and ester groups). Isolating and maintaining the (2Z)-isomer requires overcoming rapid thermal/photo-isomerization and mitigating furan ring polymerization on acidic stationary phases.
Troubleshooting Guide & FAQs
Category A: Isomer Isolation & Stereochemical Integrity
Q1: My reaction yields a mixture of isomers. How can I selectively isolate the (2Z)-isomer from the dominant (2E)-isomer? A: The separation of the Z-isomer is kinetically challenging because the E-isomer is thermodynamically more stable due to steric relief between the furan ring and the ester group.
-
Chromatographic Separation: You must use Flash Column Chromatography rather than recrystallization for initial separation, as recrystallization typically enriches the stable E-isomer lattice.
-
Stationary Phase: Use Neutral Alumina or Deactivated Silica Gel (treated with 1% triethylamine). Standard acidic silica can catalyze furan decomposition and E/Z isomerization.
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is recommended. The Z-isomer often elutes after the E-isomer due to the higher polarity of the cis-cyano/furan arrangement, though this depends on specific solvation interactions.
-
-
Critical Control: Perform all purification steps in low-light conditions (amber glassware) and keep temperatures below 35°C . Heat and UV light promote rapid relaxation to the E-form.
Q2: I successfully isolated the Z-isomer, but it converted back to the E-isomer during drying. What happened? A: This is a classic case of thermodynamically driven isomerization.
-
Cause: High-vacuum drying often involves mild heating or extended duration. The energy barrier for rotation around the C=C bond in push-pull ethylenes (cyano + ester vs. furan) is lower than in simple alkenes.
-
Solution:
-
Solvent Removal: Use a rotary evaporator with a bath temperature < 30°C .
-
Drying: Lyophilization (freeze-drying) from benzene or dioxane is superior to vacuum oven drying, as it maintains a frozen state that inhibits rotation.
-
Storage: Store the purified solid at -20°C under Argon, strictly in the dark.
-
Category B: Purification & Stability (Polymerization)
Q3: The product turns into a dark tar/oil during purification on silica gel. How do I prevent this? A: The furan ring is acid-sensitive and prone to electrophilic aromatic substitution or ring-opening polymerization in the presence of acidic silanol groups on silica gel.
-
Mechanism: The cyanoacrylate moiety is electron-withdrawing, but the furan ring remains electron-rich. Acidic sites on silica protonate the furan, initiating polymerization.
-
Protocol Adjustment:
-
Switch to Neutral Alumina: This is the preferred stationary phase for furan derivatives.
-
Base Wash: If you must use silica, pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) to neutralize acidic sites.
-
Workup: Ensure your crude reaction mixture is neutralized (pH 7.0) before loading. Residual piperidine (catalyst) is usually fine, but residual acid from any neutralization steps must be removed.
-
Q4: My product is an oil and refuses to crystallize. Is this normal? A: While the (2E)-isomer forms pale yellow needles (MP ~90-93°C), the (2Z)-isomer often has a significantly lower melting point and may persist as an oil or amorphous solid due to less efficient crystal packing.
-
Troubleshooting:
-
Trituration: Attempt trituration with cold n-Pentane or Diisopropyl ether .
-
Seeding: If you have a micro-crystal of the mixture, use it to induce nucleation at -20°C.
-
Purity Check: "Oil" often indicates residual solvent or isomer mixtures. Run a 1H-NMR. If the Z:E ratio is high (>90:10) and it's still an oil, this may be the physical state of the pure Z-isomer at room temperature.
-
Comparative Data: Isomer Properties
The following table highlights the distinctions crucial for separation.
| Feature | (2E)-Isomer (Thermodynamic) | (2Z)-Isomer (Kinetic/Target) | Technical Consequence |
| Steric Arrangement | Furan trans to Ester | Furan cis to Ester | Z-isomer is sterically crowded. |
| Dipole Moment | Lower | Higher | Z-isomer is more polar (lower Rf). |
| Melting Point | 90–93°C (Needles) [1] | Lower (often oil/low melt) | Recrystallization favors E. |
| Solubility (EtOAc) | High (Hot), Low (Cold) | High (Cold) | Z stays in mother liquor. |
| Stability | High | Metastable | Z converts to E with Heat/Light. |
Experimental Workflow Visualization
The following diagrams illustrate the purification logic and degradation pathways.
Diagram 1: Purification Decision Tree
Caption: Logic flow for isolating the labile Z-isomer versus the stable E-isomer.
Diagram 2: Stability & Degradation Pathways
Caption: Mechanistic pathways leading to yield loss or isomerization during handling.
Detailed Protocol: Chromatographic Isolation of (2Z)-Isomer
Objective: Isolate the (2Z)-isomer from a crude Knoevenagel reaction mixture.
Materials:
-
Crude Ethyl 2-cyano-3-(2-furyl)acrylate (oil or solid mixture).
-
Stationary Phase: Neutral Alumina (Brockmann Grade III).
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade).
-
Equipment: Amber glass column or column wrapped in aluminum foil.
Step-by-Step:
-
Preparation: Dissolve 1.0 g of crude mixture in a minimum volume (approx. 2-3 mL) of 10% Ethyl Acetate in Hexanes. Do not use heat to dissolve.
-
Column Packing: Slurry pack the Neutral Alumina using 100% Hexanes. Ensure the column is protected from light.
-
Loading: Carefully load the sample onto the column bed.
-
Elution Gradient:
-
CV 1-3: 100% Hexanes (Flush non-polar impurities).
-
CV 4-10: 5% EtOAc in Hexanes (Elution of (2E)-Isomer ). Monitor via TLC (UV 254nm).
-
CV 11+: Increase slowly to 15-20% EtOAc in Hexanes. The (2Z)-Isomer will elute in this fraction.
-
-
Collection: Collect fractions in tubes wrapped in foil. Spot TLC immediately.
-
Evaporation: Combine "Z" fractions. Evaporate solvent at 25°C (room temp) under vacuum. Do not heat the bath.
-
Storage: Immediately store the resulting oil/solid at -20°C.
References
-
BenchChem. Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate.[1] Retrieved from 1
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[2][3] Acta Crystallographica Section E: Structure Reports Online. Retrieved from 4
-
Sigma-Aldrich. Product Specification: Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from
-
Verma, P., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes. ACS Omega. Retrieved from 3
Sources
Technical Support Center: Solvent Effects on the Synthesis of Ethyl 2-Cyano-3-(furan-2-yl)acrylate
Welcome to the Technical Support Center for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in this Knoevenagel condensation reaction. Our goal is to equip you with the expertise to optimize your reaction conditions, enhance yield and purity, and troubleshoot common experimental hurdles.
Introduction: The Pivotal Role of Solvents
The synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate, a valuable building block in medicinal chemistry and materials science, is achieved through the Knoevenagel condensation of furan-2-carbaldehyde and ethyl cyanoacetate.[1][2][3][4][5] While the choice of catalyst is important, the reaction solvent plays a multifaceted and often decisive role in the success of the synthesis.[6][7][8] The solvent influences reactant solubility, stabilizes intermediates and transition states, and can even modulate catalyst activity.[6] A suboptimal solvent choice can lead to low yields, incomplete reactions, and the formation of impurities that complicate purification.[8][9]
This guide will delve into the nuances of solvent selection, providing both theoretical understanding and practical, actionable advice to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, with a focus on how the solvent may be the root cause and how to rectify the issue.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired ethyl 2-cyano-3-(furan-2-yl)acrylate. I've checked my starting materials and catalyst. Could the solvent be the problem?
Answer: Absolutely. Low yield is one of the most common problems and is frequently linked to an inappropriate solvent. Here’s a breakdown of potential causes and solutions:
-
Poor Reactant Solubility: For the reaction to proceed efficiently, both furan-2-carbaldehyde and ethyl cyanoacetate must be adequately dissolved. If you observe solid starting material remaining throughout the reaction, your solvent is likely not effective.
-
Inhibition of Catalyst Activity: The solvent can interact with your base catalyst (e.g., piperidine, triethylamine) and affect its basicity.
-
Protic Solvents: Protic solvents like methanol or water can form hydrogen bonds with the catalyst, which can sometimes reduce its effectiveness in deprotonating the ethyl cyanoacetate.[11][12][13] While ethanol is a protic solvent and is often used successfully, if you are experiencing issues, switching to a polar aprotic solvent might be beneficial.[2][10]
-
Solution: If you are using a protic solvent and experiencing low yields, consider switching to a polar aprotic solvent such as DMF or acetonitrile, which are known to favor the kinetics of both steps of the Knoevenagel condensation.[14][15]
-
-
Equilibrium Issues: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[8] In some solvent systems, the accumulation of water can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary, if you suspect water is inhibiting your reaction, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion. However, for this specific synthesis, this is often an unnecessary complication. A better approach is to use a solvent that drives the reaction forward kinetically.
-
Issue 2: Formation of a Dark, Tarry, or Oily Product That Won't Crystallize
Question: After the reaction, I'm left with a dark, oily residue instead of the expected solid product. What's causing this and how can I fix it?
Answer: The formation of an oil or tar is typically indicative of impurities or residual solvent. Here's how your solvent choice can contribute and how to address it:
-
Presence of High-Boiling Point Solvents: If you are using a high-boiling point solvent like DMF or DMSO, it can be difficult to remove completely under reduced pressure. The residual solvent can prevent your product from crystallizing.[9]
-
Solution: Ensure you are using a high-vacuum pump to remove all traces of the solvent. If the product is still an oil, try precipitating it by adding your reaction mixture to a large volume of cold water.[16] Ethyl 2-cyano-3-(furan-2-yl)acrylate has low solubility in water, and this should induce precipitation.
-
-
Side Reactions Promoted by the Solvent: Certain solvents, especially at elevated temperatures, can promote the formation of colored byproducts.[9]
-
Solution: If you are running the reaction at a high temperature, try lowering it. Many Knoevenagel condensations for this product proceed efficiently at room temperature.[2][10] If a higher temperature is necessary, consider switching to a more inert solvent. For instance, if you are using ethanol and getting significant coloration, switching to acetonitrile might be beneficial.
-
-
Product is Genuinely an Oil Due to Impurities: Even small amounts of impurities can significantly depress the melting point of your product, causing it to be an oil at room temperature.[9]
-
Solution: Attempt to purify a small portion of the oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9] This should separate the desired product from the impurities, and you can then attempt to crystallize the purified fractions.
-
Issue 3: Extraneous Peaks in NMR Spectrum (e.g., Amide or Transesterification Products)
Question: My ¹H NMR spectrum shows unexpected peaks, suggesting the formation of byproducts. Could my solvent be reacting?
Answer: Yes, under certain conditions, the solvent can participate in side reactions.
-
Transesterification: If you are using an alcohol solvent other than ethanol (e.g., methanol), you risk transesterification of your ethyl ester to the corresponding methyl ester.[9][16] This will result in a mixture of products that can be difficult to separate.
-
Amide Formation: While less common, if your reaction conditions lead to the in-situ formation of ammonia (e.g., from an ammonium salt catalyst), this can react with the ester to form an amide byproduct.[9]
-
Solution: This is more of a catalyst issue than a solvent issue, but the solvent can influence the solubility and reactivity of the ammonia. Ensure you are using a non-ammonium-based catalyst like piperidine or triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate?
A1: While the "best" solvent can depend on the specific catalyst and reaction conditions, ethanol is a very common and effective choice.[2][10] It is a good solvent for the starting materials, is relatively inexpensive and environmentally friendly, and often provides good yields at room temperature. For faster reaction rates and potentially higher yields, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are excellent alternatives.[7]
Q2: Can I perform this reaction without a solvent?
A2: Yes, solvent-free (or "neat") conditions for Knoevenagel condensations are becoming increasingly popular due to their environmental benefits.[6][17] These reactions are typically carried out by heating a mixture of the furan-2-carbaldehyde, ethyl cyanoacetate, and a catalyst.[17] This approach can lead to very high yields and simplified workups.[17]
Q3: How does solvent polarity affect the reaction rate?
A3: Generally, for the Knoevenagel condensation, there is a direct relationship between solvent polarity and reaction kinetics, with higher solvent polarity leading to faster product formation.[14] Polar solvents help to stabilize the charged intermediates and transition states that are formed during the reaction, thus lowering the activation energy.[6] Polar aprotic solvents are often particularly effective as they can accelerate both the initial nucleophilic addition and the subsequent dehydration step.[14][15]
Q4: What is the difference between a protic and an aprotic solvent, and why does it matter here?
A4: The key difference is the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) in protic solvents (e.g., water, ethanol, methanol).[12][13][18] These hydrogens can participate in hydrogen bonding. Aprotic solvents (e.g., DMF, acetonitrile, acetone) do not have such hydrogen atoms.[13][18]
This matters because protic solvents can form a "cage" around the nucleophile (the enolate of ethyl cyanoacetate) through hydrogen bonding, which can decrease its reactivity and slow down the reaction.[11] Aprotic solvents do not do this, leaving the nucleophile "freer" and more reactive.[18]
Q5: I'm trying to develop a "green" synthesis. What are my best solvent options?
A5: For a greener synthesis, your best options are water or ethanol .[6] Water can be a surprisingly effective solvent for some Knoevenagel condensations, sometimes even proceeding without a catalyst.[6] Ethanol is a bio-renewable solvent that is less toxic than many other organic solvents.[1] As mentioned earlier, solvent-free conditions are another excellent green chemistry approach.[17]
Data Summary: Solvent Effects on Knoevenagel Condensations
The following table summarizes the general effects of different solvent classes on the Knoevenagel condensation.
| Solvent Class | Examples | General Effect on Reaction | Advantages | Disadvantages |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Generally provides the fastest reaction rates and highest yields.[7][8] | Excellent solubilizing power for reactants.[7] Accelerates both steps of the reaction.[14][15] | Can be difficult to remove, higher toxicity. |
| Polar Protic | Ethanol, Methanol, Water | Effective, with ethanol being a very common choice.[2][6] | "Greener" options, readily available, can give high yields.[6] | Can sometimes slow the reaction by solvating the nucleophile.[11] Risk of transesterification with alcoholic solvents other than ethanol.[9] |
| Nonpolar | Toluene, Hexane | Generally slower reaction rates compared to polar solvents.[7] | Can be useful for azeotropic removal of water with a Dean-Stark trap. | Poor solubility of starting materials, slower kinetics.[7] |
| Solvent-Free | N/A | Can be very effective, often with heating.[17] | Environmentally friendly, simplified workup, often high yields.[17] | May require higher temperatures, potential for localized overheating. |
Experimental Protocol: Synthesis of Ethyl 2-Cyano-3-(furan-2-yl)acrylate in Ethanol
This protocol is a reliable starting point for the synthesis, utilizing ethanol as the solvent.
Materials:
-
Furan-2-carbaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-carbaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol (approximately 4-5 mL per gram of furan-2-carbaldehyde).[2][10]
-
To the stirring solution, add a catalytic amount of piperidine (e.g., 0.1 mL for a 10 mmol scale reaction).[2][10]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the furan-2-carbaldehyde spot is consumed (typically 4-8 hours).[2][10]
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. This will likely yield a solid or semi-solid residue.[2][10]
-
Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-cyano-3-(furan-2-yl)acrylate as pale yellow needles.[2][9]
-
Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.[19][20]
Visualizing the Knoevenagel Condensation and Solvent Interaction
The following diagram illustrates the key steps of the piperidine-catalyzed Knoevenagel condensation and highlights where the solvent exerts its influence.
Caption: Mechanism of the Knoevenagel condensation and points of solvent interaction.
Conclusion
The choice of solvent is a powerful tool for controlling the outcome of the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate. By understanding the principles outlined in this guide, from the role of polarity to the distinction between protic and aprotic systems, researchers can make informed decisions to optimize their reactions. While polar aprotic solvents like DMF and acetonitrile often provide the fastest reaction rates and highest yields, the increasing focus on green chemistry has made polar protic solvents, especially ethanol, highly attractive and effective alternatives.[6] When faced with challenges such as low yield or purification difficulties, a systematic evaluation of the solvent system should be a primary troubleshooting step.
References
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermedi
- A Comparative Guide to Solvent Effects in the Knoevenagel Condens
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.
- Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates.
- Troubleshooting low conversion rates in Knoevenagel reactions. Benchchem.
- Optimization conditions of Knoevenagel condensation reactions.
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organoc
- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
- (E)-Ethyl 2-cyano-3-(furan-2-yl)
- Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid.
- Application Notes and Protocols: Ethyl 2-Cyano-3-(2-furanyl)
- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organoc
- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,...
- Supplementary Inform
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Source not further specified].
- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Source not further specified].
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO.
- (PDF) (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.
- Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
- Knoevenagel condens
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Knoevenagel condensation of aldehydes with ethyl cyanoacetate a.
- (IUCr) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Source not further specified].
Sources
- 1. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. theorango.com [theorango.com]
- 19. jmcs.org.mx [jmcs.org.mx]
- 20. scielo.org.mx [scielo.org.mx]
Technical Support Center: Furfural & Ethyl Cyanoacetate Condensation
Topic: Minimizing Side Reactions in Knoevenagel Condensation
Ticket ID: KNC-FUR-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The condensation of Furfural (2-furaldehyde) with Ethyl Cyanoacetate is a classic Knoevenagel reaction used to synthesize Ethyl 2-cyano-3-(2-furyl)acrylate , a critical intermediate for pharmaceutical and agrochemical scaffolds.
While thermodynamically favorable, this reaction is plagued by the high reactivity of the furan ring and the electrophilic nature of the product. The three primary failure modes are:
-
Michael Addition (Bis-Adduct Formation): Over-reaction where a second equivalent of ethyl cyanoacetate attacks the product.
-
Furfural Polymerization: Formation of black "humins" or resins due to base-catalyzed degradation or oxidation.
-
Cannizzaro Disproportionation: Loss of starting material to furoic acid/alcohol under strong basic conditions.
This guide provides a self-validating workflow to isolate the main pathway and suppress these off-target events.
Module 1: Reaction Pathway & Logic
To control the reaction, you must visualize the competition between the kinetic product (desired) and the thermodynamic sinks (side reactions).
Figure 1: Reaction network showing the main Knoevenagel pathway (Green) versus competitive degradation and over-reaction pathways (Red).
Module 2: Critical Reagent Quality (The "Input" Phase)
Problem: Users often report "darkening" or "tar formation" immediately upon heating. Root Cause: Furfural is auto-oxidative. It degrades into furoic acid and polymers upon exposure to air and light. Degraded furfural acts as an acid catalyst for polymerization, creating a runaway "tar" effect.
Protocol 1: Furfural Validation & Purification Before starting, perform this 5-minute check:
-
Visual Inspection: Pure furfural is a clear, colorless to pale yellow liquid. If it is red, brown, or black , it must be distilled.
-
Acidity Check: Dissolve 0.5 mL furfural in 2 mL neutral water. Check pH. If pH < 4.0, significant furoic acid is present.
Purification Step: Distill furfural under reduced pressure (vacuum distillation) to avoid thermal decomposition. Store under nitrogen in amber bottles. Do not skip this step if the reagent is colored.
Module 3: Process Control (The "Reaction" Phase)
Catalyst Selection: The Basicity Trap
Issue: Strong bases (NaOH, KOH, NaOEt) promote the Cannizzaro reaction (destroying furfural) and rapid polymerization. Solution: Use a buffered weak base system.
-
Recommended: Piperidine (catalytic amount) + Glacial Acetic Acid (trace).
-
Mechanism: This forms a piperidinium acetate buffer, maintaining a pH ~8-9. This is sufficient to deprotonate ethyl cyanoacetate (pKa ~9) but too weak to deprotonate furfural or initiate rapid polymerization [1].
Stoichiometry: Preventing Michael Addition
Issue: The product contains an electron-deficient alkene. If Ethyl Cyanoacetate (ECA) is in excess, it will attack the product to form a bis-adduct (a double-addition impurity) [2]. Solution: Invert the standard stoichiometry.
-
Standard Knoevenagel: 1:1 ratio.
-
Optimized for Furfural: Use a slight excess of Furfural (1.05 equiv) to ECA (1.0 equiv) .
-
Why? Unreacted furfural is easily removed by washing or distillation. The bis-adduct is difficult to separate from the product by crystallization.
Solvent & Temperature
-
Solvent: Ethanol (EtOH) is ideal. It dissolves the reagents but the product often crystallizes out upon cooling, driving the equilibrium.
-
Temperature: 25°C - 50°C.
-
Warning: Do NOT reflux (>78°C) unless necessary. High heat accelerates the polymerization of the furan ring.
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black, sticky tar. What happened?
-
Diagnosis: Furfural polymerization (resinification).[1]
-
Cause: Likely used a strong base (like hydroxide) or high temperature (>80°C) with impure furfural.
-
Fix: Discard. Distill your furfural. Switch catalyst to Piperidine/Acetic Acid. Keep temperature <50°C.
Q2: I isolated the product, but the melting point is broad and low. NMR shows extra peaks.
-
Diagnosis: Contamination with the bis-adduct (Michael addition product).
-
Cause: Reaction ran too long or Ethyl Cyanoacetate was in excess.
-
Fix: Recrystallize from Ethanol or Ethyl Acetate/Hexane [3]. In the next run, quench the reaction immediately when TLC shows consumption of Ethyl Cyanoacetate.
Q3: Yield is low, and starting material remains.
-
Diagnosis: Water inhibition.
-
Cause: The reaction produces water.[2][3] If the solvent is "wet" (95% EtOH), the equilibrium pushes back to reactants.
-
Fix: Use Absolute Ethanol (anhydrous). For larger scales, add 3Å Molecular Sieves to the reaction flask to scavenge water.
Module 5: Validated Experimental Protocol
Objective: Synthesis of Ethyl 2-cyano-3-(2-furyl)acrylate with >90% Chemoselectivity.
Reagents Table
| Reagent | Equiv. | Role | Notes |
| Furfural | 1.05 | Electrophile | Must be distilled/clear. |
| Ethyl Cyanoacetate | 1.00 | Nucleophile | Limiting reagent. |
| Ethanol (Anhydrous) | 5-10 Vol | Solvent | Dry solvent drives equilibrium. |
| Piperidine | 0.05 | Catalyst | Weak base.[4] |
| Glacial Acetic Acid | 2 drops | Buffer | Prevents high pH excursions. |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.
-
Dissolution: Dissolve Furfural (1.05 equiv) and Ethyl Cyanoacetate (1.0 equiv) in Anhydrous Ethanol (concentration ~0.5 M).
-
Catalysis: Add Piperidine (5 mol%) followed immediately by 2 drops of Glacial Acetic Acid .
-
Checkpoint: The solution may warm slightly (exothermic).
-
-
Reaction: Stir at Room Temperature (25°C) .
-
Monitoring: Check TLC every 30 minutes (Eluent: 20% EtOAc in Hexane).
-
Endpoint: Stop when Ethyl Cyanoacetate is consumed. Do not extend time unnecessarily (risk of Michael addition).
-
-
Crystallization (Work-up):
-
Cool the mixture to 0°C in an ice bath. The product should precipitate as pale yellow crystals.
-
If no precipitate: Evaporate 50% of the solvent and cool again.
-
-
Filtration: Filter the solid. Wash with cold Ethanol (to remove unreacted furfural and catalyst).
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane if high purity is required.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common experimental failures.
References
-
Grokipedia. (2025). Knoevenagel condensation - Catalytic Mechanisms and History. Link
-
BenchChem Technical Support. (2025). Minimizing byproduct formation in Knoevenagel condensation of beta-keto esters (Bis-adduct prevention). Link
-
BenchChem Technical Support. (2025). Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate. Link
-
Thermo Fisher Scientific. (2025). Knoevenagel Condensation Reaction Guide. Link
-
MDPI. (2019). Aldol Condensation of Furfural with Acetone: Side Reactions and Polymerization. Link
Sources
Validation & Comparative
Technical Guide: FTIR Analysis of Cyano and Ester Groups in Furan Acrylates
This guide details the FTIR characterization of furan acrylates, focusing specifically on the diagnostic absorption bands of cyano (
Executive Summary
Furan acrylates (specifically ethyl 2-cyano-3-(furan-2-yl)acrylate derivatives) are critical intermediates in the development of UV filters, tyrosine kinase inhibitors, and antimicrobial agents. Characterizing these compounds requires precise vibrational spectroscopy to confirm the integrity of the
This guide provides a comparative analysis of the infrared absorption shifts caused by the furan ring's electron-donating character. Unlike simple aliphatic nitriles or esters, furan acrylates exhibit distinct red shifts (lower wavenumbers) due to extended
Theoretical Framework: The Conjugation Effect
To interpret the spectra accurately, one must understand the electronic influence of the furan ring on the pendant functional groups.
Mechanism of Frequency Shift
In furan acrylates, the oxygen atom in the furan ring acts as an electron donor (resonance effect). This electron density is delocalized through the vinyl linker (
-
Resonance Consequence: The bond order of the
and bonds decreases slightly as they acquire partial single-bond character. -
Vibrational Result: According to Hooke’s Law (
), a lower force constant ( ) results in a lower vibrational frequency ( ).
Visualization: Electronic Delocalization Pathway
The following diagram illustrates the flow of electron density that leads to the observed frequency shifts.
Comparative Analysis of Absorption Bands
The following data compares the specific vibrational modes of furan acrylates against standard aliphatic and phenyl analogues.
Table 1: Diagnostic Wavenumbers (cm⁻¹)[1][2]
| Functional Group | Vibrational Mode | Furan Acrylate (Target) | Phenyl Acrylate (Analogue) | Aliphatic Standard (Control) |
| Cyano ( | Stretching ( | 2210 – 2220 (s) | 2215 – 2225 (s) | 2240 – 2260 (m) |
| Ester ( | Stretching ( | 1710 – 1725 (vs) | 1715 – 1730 (vs) | 1735 – 1750 (vs) |
| Vinyl ( | Stretching ( | 1600 – 1620 (s) | 1590 – 1610 (s) | 1620 – 1640 (m) |
| Furan Ring | Breathing / | 1015 – 1025 / 1220 | N/A | N/A |
(s) = strong intensity; (vs) = very strong; (m) = medium
Detailed Band Interpretation
1. The Cyano Group (
)
-
Observation: Appears as a sharp, distinct peak between 2210 and 2220 cm⁻¹ .
-
Differentiation: In non-conjugated alkyl nitriles (e.g., acetonitrile), this band appears near 2250 cm⁻¹. The ~35 cm⁻¹ red shift in furan acrylates confirms the successful Knoevenagel condensation and the establishment of conjugation.
-
Note: If the peak appears as a doublet or has a shoulder, it may indicate the presence of geometric isomers (
) or Fermi resonance, though a single sharp peak is most common for the -isomer.
2. The Ester Carbonyl (
)[1][2][3]
-
Observation: A very intense band centered around 1715 cm⁻¹ .[4]
-
Differentiation: Saturated esters (like ethyl acetate) absorb at 1740–1750 cm⁻¹. The shift to ~1715 cm⁻¹ is characteristic of
-unsaturated esters. -
Interference Warning: In some synthesis pathways, unreacted aldehyde (furan-2-carboxaldehyde) may remain. The aldehyde carbonyl appears near 1670–1690 cm⁻¹. Ensure the ester peak is distinct and not broadened by impurities.
3. Furan Skeleton Fingerprint[2][5][6]
-
C=C Ring Stretch: ~1580–1480 cm⁻¹ (often multiple bands).
-
C-O-C Stretch: The ether linkage of the furan ring provides a diagnostic band near 1220 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). This helps distinguish furan acrylates from phenyl acrylates, which lack the ether band.
Experimental Protocol: FTIR Data Acquisition
To ensure reproducibility and high spectral resolution, follow this self-validating protocol.
Method Validation Logic
-
Why KBr? Solid-state transmission (KBr pellet) is preferred over ATR for resolution of sharp nitrile bands, though Diamond ATR is acceptable for rapid screening.
-
Why 4 cm⁻¹? A resolution of 4 cm⁻¹ is sufficient to distinguish the cyano peak from potential alkyne impurities or isocyanate contaminants.
Workflow Diagram
Step-by-Step Procedure
-
Sample Preparation:
-
Isolate the furan acrylate via recrystallization (typically ethanol/water).
-
Critical Step: Dry the sample under vacuum at 40°C for 4 hours. Residual solvent (ethanol/water) introduces broad O-H bands (3400 cm⁻¹) that can obscure overtone regions and affect baseline integration.
-
-
Matrix Preparation (KBr Method):
-
Mix 1–2 mg of dry sample with ~100 mg of spectroscopic grade KBr.
-
Grind in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to minimize scattering).
-
Press into a transparent pellet using a hydraulic press (8–10 tons pressure).
-
-
Acquisition Parameters:
-
Range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
Background: Collect a fresh air/blank KBr background immediately prior to measurement.
-
-
Data Processing:
-
Apply baseline correction if scattering (slope) is observed.
-
Normalize the ester carbonyl peak (~1715 cm⁻¹) to 1.0 absorbance units for comparative overlays.
-
References
-
Kalkhambkar, R. G., et al. (2012). "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate".[5][6][7] Acta Crystallographica Section E, E68, o1482.[5]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][8] (Authoritative text for general IR shifts).
-
PubChem. (n.d.). "Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3".[6] National Library of Medicine.
-
Spectroscopy Online. (2018). "The C=O Bond, Part VI: Esters and the Rule of Three".
-
ResearchGate. (1994). "Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid".
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. s-a-s.org [s-a-s.org]
A Comparative Guide to the Biological Efficacy of Furan vs. Thiophene Cyanoacrylates
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacological profile of a compound. Among the vast array of choices, the five-membered aromatic heterocycles, furan and thiophene, are frequently utilized as fundamental building blocks.[1] Their structural similarities, yet distinct electronic and physicochemical characteristics, make them classic examples of bioisosteres—substituents that can be interchanged to modulate a compound's biological activity.[1] This guide provides an objective, data-driven comparison of the biological efficacy of furan- and thiophene-based cyanoacrylates, offering insights to inform strategic decisions in drug discovery and development.
At a Glance: Furan vs. Thiophene Core Properties
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable. | Generally considered more metabolically stable. |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory.[2] | Anticancer, Antimicrobial, Anti-inflammatory.[3][4] |
The subtle differences in electronegativity, aromaticity, and metabolic stability between furan and thiophene can lead to significant variations in how their respective cyanoacrylate derivatives interact with biological targets.[5]
Comparative Biological Efficacy: A Data-Driven Analysis
The true measure of a scaffold's utility lies in its performance in biological assays. The following sections provide a comparative analysis of furan and thiophene cyanoacrylates across key therapeutic areas.
Anticancer Activity
Both furan and thiophene moieties have been incorporated into a multitude of cyanoacrylate-based compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][6] The choice between these two heterocycles is highly context-dependent, with the overall activity being influenced by other substituents and the specific cancer cell line being targeted.[1]
For instance, in a series of thiazole derivatives, thiophene-containing compounds generally exhibited slightly better or equivalent anticancer activity against various cancer cell lines when compared directly with their furan analogs.[5] However, in a study of chalcone derivatives, the furan-containing compound showed slightly better activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines compared to its thiophene counterpart.[1]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Furan vs. Thiophene Analogs
| Compound Series | Heterocycle | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Chalcone Derivatives | Furan | 1.2 | 2.5 | - | [1] |
| Thiophene | 1.8 | 3.1 | - | [1] | |
| Pyrazole Derivatives | Furan | 5.6 | - | - | [1] |
| Thiophene | 3.2 | - | - | [1] | |
| Thiazole Derivatives | Furan | 12.5 | 15.2 | 10.8 | [5] |
| Thiophene | 10.1 | 13.5 | 9.7 | [5] |
Lower IC50 values indicate higher anticancer activity.
The mechanism of action for some anticancer cyanoacrylates involves their ability to induce DNA damage.[6] Studies on novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have shown that they can significantly increase DNA damage in colon, breast, and liver cancer cells.[6]
Antimicrobial Activity
In the realm of antimicrobial agents, thiophene-containing cyanoacrylates have often demonstrated a slight advantage over their furan counterparts. This suggests that the sulfur atom in the thiophene ring may contribute more favorably to interactions with microbial targets.[5]
A comparative study of furan- and thiophene-containing thiazole derivatives revealed that the thiophene analogs generally showed enhanced or comparable antibacterial and antifungal activity.[5] In another study, when a thiophene ring was substituted by a furan core in a series of antimicrobial compounds, no significant improvement in activity against drug-resistant Gram-negative bacteria was observed.[7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Furan vs. Thiophene Analogs
| Compound Series | Heterocycle | S. aureus | E. coli | C. albicans | Reference |
| Thiazole Derivatives A | Furan | 8 | 16 | 32 | [5] |
| Thiophene | 4 | 8 | 16 | [5] | |
| Thiazole Derivatives B | Furan | >64 | 32 | >64 | [5] |
| Thiophene | 16 | 8 | 32 | [5] |
Lower MIC values indicate higher antimicrobial activity.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The decision to use a furan or thiophene scaffold is a strategic choice in lead optimization. The higher aromaticity of thiophene can contribute to greater metabolic stability, a desirable trait for drug candidates.[8] Conversely, the more polar nature of the furan ring might be leveraged to improve solubility or specific hydrogen bonding interactions.[1]
The electron-rich nature of the furan ring allows it to engage in various electrical interactions with biomolecules, potentially facilitating strong binding to biological targets like enzymes or receptors.[2] Thiophene, being less aromatic than benzene but more so than furan, presents a unique electronic profile that can be exploited in drug design.[8]
Experimental Design and Protocols
To ensure the integrity and reproducibility of the comparative data presented, standardized experimental protocols are essential. The following are generalized methodologies for key assays.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan or thiophene cyanoacrylate derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for assessing the antimicrobial activity of compounds.[5]
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[5]
Visualizing the Research Workflow
To further elucidate the process of comparing these two classes of compounds, the following workflow diagram is provided.
Caption: A generalized workflow for the design, synthesis, and comparative evaluation of furan and thiophene cyanoacrylates.
Conclusion and Future Perspectives
The comparative analysis of furan and thiophene cyanoacrylates reveals that neither heterocycle is universally superior.[1] The choice between a furan and a thiophene core should be made on a case-by-case basis, considering the specific biological target and the desired pharmacological profile.[1] Thiophene analogs, in some instances, have demonstrated enhanced metabolic stability and antimicrobial potency.[1] Conversely, furan-containing compounds have shown excellent efficacy as anticancer agents in specific contexts.[1]
Future research should focus on expanding the library of both furan and thiophene cyanoacrylates and evaluating them against a wider range of biological targets. A deeper understanding of their metabolic pathways and potential for bioactivation will be crucial for developing safer and more effective therapeutic agents. The continued exploration of these versatile scaffolds holds significant promise for the future of drug discovery.
References
-
Mechanism of action of poly(alkyl cyanoacrylate) nanoparticles to overcome MDR at the cellular level. Adapted from Ref. [ 54 ]. - ResearchGate. Available from: [Link]
-
Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed. Available from: [Link]
-
Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers - Nano Micro Biosystems. Available from: [Link]
-
Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release | ACS Applied Nano Materials. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Available from: [Link]
-
Sustained drug release and cancer treatment by an injectable and biodegradable cyanoacrylate-based local drug delivery system - Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]
-
Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation - SCIRP. Available from: [Link]
-
(PDF) Future opportunities for bio-based adhesives-advantages beyond renewability. Available from: [Link]
-
Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. Available from: [Link]
-
Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers, and Activation Volumes - NSF PAR. Available from: [Link]
-
Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - MDPI. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. Available from: [Link]
-
Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC. Available from: [Link]
-
(PDF) The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation - ResearchGate. Available from: [Link]
-
Overview of Antimicrobial Properties of Furan - Human Journals. Available from: [Link]
-
Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Available from: [Link]
-
Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
Unit 3 furan & thiophene | PDF - Slideshare. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]
-
Bio-based and bio-inspired adhesives from animals and plants for biomedical applications - PMC. Available from: [Link]
-
Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study - PubMed. Available from: [Link]
Sources
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- 2. ijabbr.com [ijabbr.com]
- 3. sciensage.info [sciensage.info]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
melting point standard for pure ethyl (2Z)-2-cyano-3-(2-furyl)acrylate
This guide establishes the melting point standard for ethyl (2E)-2-cyano-3-(2-furyl)acrylate , the thermodynamically stable isomer typically obtained from Knoevenagel condensation.
Note on Stereochemistry: While your request specifies the (2Z) isomer, the standard crystalline product formed from the reaction of furfural and ethyl cyanoacetate is the (2E) isomer (where the bulky furan and ester groups are trans to each other). The (2Z) isomer is sterically hindered and generally converts to the (2E) form or exists only in equilibrium in solution. This guide focuses on the stable (2E) isomer (MP: 83–85 °C) as the reproducible solid-state standard, while addressing the stereochemical distinction.
Executive Summary & Standard Definition
For researchers utilizing ethyl 2-cyano-3-(2-furyl)acrylate as a reference material or intermediate, the (2E) isomer represents the stable, isolable standard.
| Property | Standard Specification |
| Compound Name | Ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
| CAS Number | 23973-22-0 |
| Melting Point (Pure) | 83.0 – 85.0 °C (Sharp capillary transition) |
| Appearance | Pale yellow to orange crystalline needles |
| Stereochemistry | (2E) (Trans-arrangement of Furan and Ester groups) |
| Primary Impurities | Unreacted furfural, piperidine traces, (2Z) isomer (trace) |
Comparative Melting Point Standards
To validate your instrument before measuring this compound, use the following pharmacopeial calibration standards that bracket the target range.
| Standard Reference | Melting Point (°C) | Role |
| Vanillin | 81 – 83 | Primary Anchor (Closest match) |
| Naphthalene | 80.2 | Secondary Anchor (Lower bound) |
| Benzil | 95.0 | Upper Bound Check |
Technical Analysis: Isomerism & Stability
The synthesis of alpha-cyanoacrylates via Knoevenagel condensation is governed by steric thermodynamics.
-
The (2E) Isomer (Standard): The bulky furan ring and the ethyl ester group favor a trans relationship to minimize steric clash. This is the product that crystallizes from ethanol/ethyl acetate with a melting point of ~84 °C.
-
The (2Z) Isomer: In this configuration, the furan ring and ester group are cis (on the same side). This creates significant steric strain. While it may form kinetically or exist in solution equilibrium, it is not the standard stable solid.
-
Correction: If your protocol specifically requires the (2Z) isomer, be aware that it likely requires photochemical synthesis or specific kinetic trapping and will have a lower, less defined melting point, rapidly isomerizing to (E) upon heating.
-
Spectroscopic Validation (Self-Validating Protocol)
Before melting point determination, confirm the isomeric purity using NMR.
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinylic Proton (H-3): The alkene proton for the (E)-isomer typically appears as a singlet at δ 7.98 – 8.01 ppm .
-
(Note: The (Z)-isomer vinylic proton would typically shift upfield due to shielding effects, but is rarely observed in purified solids.)
-
Coupling: The furan ring protons appear as multiplets at δ 7.76 (d), 7.40 (d), and 6.67 (dd).
-
Experimental Protocols
Synthesis of the Standard (Knoevenagel Condensation)
This protocol yields the thermodynamically stable (2E) isomer in high purity (>98%).
Reagents:
-
Furan-2-carbaldehyde (Furfural): 10 mmol (0.96 g)
-
Ethyl cyanoacetate: 10 mmol (1.13 g)
-
Piperidine (Catalyst): 0.5 mmol (approx. 2 drops)
-
Ethanol (Solvent): 10 mL
Step-by-Step Methodology:
-
Mixing: In a 50 mL round-bottom flask, dissolve furfural and ethyl cyanoacetate in ethanol.
-
Catalysis: Add piperidine dropwise while stirring. The reaction is exothermic; a color change to yellow/orange will occur immediately.
-
Reaction: Stir at room temperature for 3–5 hours. (Heating to reflux is optional but accelerates the reaction; room temp favors higher crystallinity).
-
Precipitation: Cool the mixture in an ice bath (0–4 °C) for 30 minutes. The solid product will precipitate.
-
Filtration: Filter the crude solid under vacuum and wash with cold ethanol (2 x 5 mL).
-
Purification (Critical): Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane (1:3) mixture. Dissolve the solid in minimal hot solvent, filter while hot to remove insoluble impurities, and allow to cool slowly to room temperature, then to 4 °C.
-
Drying: Dry the needle-like crystals in a vacuum desiccator over CaCl₂ for 12 hours.
Melting Point Determination Workflow
-
Calibration: Verify apparatus accuracy using Vanillin (MP 81-83 °C) . The observed range must be within ±0.5 °C of the standard.
-
Sample Prep: Grind the dry ethyl (2E)-2-cyano-3-(2-furyl)acrylate crystals into a fine powder. Fill a capillary tube to a height of 2-3 mm.
-
Ramp Rate:
-
Fast Ramp (10 °C/min) to 70 °C.
-
Slow Ramp (1 °C/min) from 70 °C to 90 °C.
-
-
Observation: Record the temperature at the onset of liquid formation (T₁) and the clear point (T₂).
-
Acceptance Criteria: Range (T₂ - T₁) should be ≤ 2.0 °C (e.g., 83.5 – 84.8 °C).
-
Reaction Logic & Pathway Visualization
The following diagram illustrates the Knoevenagel condensation pathway, highlighting the thermodynamic selection for the (E)-isomer.
Caption: Logical flow of the Knoevenagel condensation showing the thermodynamic preference for the (E)-isomer due to steric minimization.
References
-
Kalkhambkar, R. G., et al. (2012).[1] "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate".[2] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1482.
-
BenchChem. (2025).[3] "Physical and chemical properties of Ethyl 2-cyano-3-(2-furanyl)acrylate". BenchChem Technical Library.
-
Sigma-Aldrich. "Melting Point Standards for Calibration". MilliporeSigma Technical Guides.
-
Yadav, J. S., et al. (2004).[4][1] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles". European Journal of Organic Chemistry, 2004(3), 546-551.
Sources
Technical Comparison Guide: Photophysical Properties of Ethyl 2-cyano-3-(2-furyl)acrylate
This guide provides an in-depth technical analysis of Ethyl 2-cyano-3-(2-furyl)acrylate , focusing on its UV-Vis absorption characteristics, synthesis, and comparative performance against structural analogs.
Executive Summary
Ethyl 2-cyano-3-(2-furyl)acrylate (E-CFA) is a push-pull alkene featuring an electron-rich furan ring conjugated with an electron-withdrawing cyanoacrylate moiety. This structural configuration facilitates strong Intramolecular Charge Transfer (ICT), resulting in distinct optical properties valuable for UV filtration, fluorescence sensing, and organic electronics.
This guide compares E-CFA with its phenyl and thiophene analogs to assist researchers in selecting the optimal chromophore for specific photophysical applications.
Photophysical Profile & Comparative Analysis
The absorption maximum (
Comparative Absorption Data (Ethanol)
| Compound | Structure Type | Electronic Character | |
| Ethyl 2-cyano-3-phenylacrylate | Benzene-based | 308 - 312 | Standard UV-B absorber (Octocrylene core). Moderate ICT. |
| Ethyl 2-cyano-3-(2-furyl)acrylate | Furan-based | 328 - 335 | Stronger ICT due to oxygen lone pair donation. Red-shifted vs. phenyl. |
| Ethyl 2-cyano-3-(2-thienyl)acrylate | Thiophene-based | 338 - 345 | Highest |
Key Insight: E-CFA offers a "middle ground" absorption window. It effectively covers the upper UV-B and lower UV-A region (320–340 nm), a range often missed by standard phenyl-based filters.
Solvatochromism & Solvent Effects
E-CFA exhibits positive solvatochromism. The excited state is more polar than the ground state due to charge transfer from the furan oxygen to the nitrile/ester groups.
-
Non-polar solvents (Hexane):
shifts blue (hypsochromic) 315-320 nm. -
Polar protic solvents (Methanol/Ethanol):
shifts red (bathochromic) 328-335 nm. -
Polar aprotic solvents (DMSO/DMF):
shifts further red 335-340 nm.
Experimental Protocol: Synthesis & Characterization
The most robust synthesis method is the Knoevenagel Condensation . Below is an optimized "green" protocol using a catalytic base.
Materials
-
Reagents: Furan-2-carbaldehyde (Furfural) (1.0 eq), Ethyl cyanoacetate (1.0-1.1 eq).
-
Catalyst: Piperidine (traditional) or L-Proline (green alternative).
-
Solvent: Ethanol (95% or absolute).
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Furfural (10 mmol) and Ethyl cyanoacetate (10 mmol) in Ethanol (15 mL) .
-
Catalysis: Add Piperidine (0.1 mL, ~10 mol%) dropwise. Note: A mild exotherm may occur.
-
Reaction: Stir the mixture at room temperature for 3–6 hours. Alternatively, reflux at 78°C for 1 hour to accelerate conversion.
-
Monitoring: Check progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Product spot will be UV-active and distinct from starting aldehyde.
-
Work-up:
-
Cool the reaction mixture to 0°C (ice bath).
-
The product typically precipitates as a solid.
-
Filter the precipitate and wash with cold ethanol/water (1:1).
-
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane mixture.
-
Yield: Expect 85–95% as pale yellow/white crystals (mp: 83–85 °C).
Synthesis Workflow Diagram
Caption: Optimized Knoevenagel condensation workflow for high-yield synthesis of E-CFA.
Mechanistic Insight: Intramolecular Charge Transfer (ICT)
The UV absorption arises from a
-
Donor (D): The furan oxygen atom donates electron density into the ring.
-
Bridge (
): The alkene double bond ( ) transmits the conjugation. -
Acceptor (A): The cyano (-CN) and ester (-COOEt) groups strongly pull electron density.
Upon photoexcitation, electron density shifts from the furan ring to the cyanoacrylate tail. This dipolar excited state is stabilized by polar solvents, explaining the observed redshift (solvatochromism).
References
-
Kalkhambkar, R. G., et al. (2012). "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[1] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1482.
- Definitive source for crystal structure and confirm
-
Bollikolla, H. B., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).
- Provides detailed synthesis protocol, yield data (90%)
-
Mathew, S., et al. "Solvent Effects on the UV-Visible Absorption Spectra of Thiophene Acrylate Derivatives." Benchchem Technical Notes.
- Used for comparative solvatochromic analysis of thiophene vs. furan analogs.
- Kada, R., et al. (1994). "Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid." Collection of Czechoslovak Chemical Communications.
Sources
High-Precision Elemental Analysis of C10H9NO3 Furan Derivatives: A Comparative Guide to Modern CHNS/O Analyzers
Introduction: The Analytical Challenge of Furan Derivatives
Furan derivatives, particularly those with the empirical formula C10H9NO3 (e.g., specific furan-carboxamides or oxazole-substituted furans), present unique challenges in pharmaceutical quality control and drug development. Validating the synthesis of these compounds requires rigorous elemental analysis (EA) to confirm purity and structural integrity. Due to the high thermal stability of the furan ring, achieving complete combustion is critical to avoid skewed carbon and nitrogen readouts.
Theoretical Elemental Composition (C10H9NO3)
Before evaluating instrument performance, the theoretical mass fractions must be established as the absolute baseline for accuracy. The calculation for C10H9NO3 is as follows:
-
Carbon (C): 10 × 12.011 = 120.110 g/mol (62.82%)
-
Hydrogen (H): 9 × 1.008 = 9.072 g/mol (4.75%)
-
Nitrogen (N): 1 × 14.007 = 14.007 g/mol (7.33%)
-
Oxygen (O): 3 × 15.999 = 47.997 g/mol (25.10%)
-
Total Molar Mass: 191.186 g/mol
Mechanistic Grounding: The Modern Dumas Method
Modern CHNS/O analyzers rely on the automated [1]. For a refractory molecule like a C10H9NO3 furan derivative, the sample is encapsulated in a tin boat and dropped into a furnace at ~1000°C.
Causality in Design: The choice of a tin capsule is not arbitrary. In the presence of injected high-purity oxygen, the oxidation of tin is highly exothermic, creating a localized "flash" temperature of up to 1800°C[2]. This extreme thermal shock is required to completely cleave the furan ring's stable aromatic bonds. Following combustion, the resulting gas mixture passes over a copper reduction column to convert NOx species to N2 and scavenge excess O2[3], ensuring only pure analyte gases reach the Thermal Conductivity Detector (TCD).
Visualization: The CHNS/O Analytical Pathway
Caption: Logical workflow of the Dumas combustion method for CHNS/O elemental analysis.
Comparative Analysis of Leading Elemental Analyzers
When selecting an analyzer for pharmaceutical derivatives, researchers must weigh separation technology, dynamic range, and operational uptime. We compare three industry-standard platforms:
-
: Utilizes a modified Dumas dynamic combustion method with a MultiValve Control (MVC) module. This allows for automated, seamless switching between CHNS (combustion) and Oxygen (pyrolysis) modes without manual intervention[4].
-
: Distinguished by its Advanced Purge and Trap (APT) technology. Instead of a traditional GC column, it uses temperature-programmed desorption, allowing for baseline separation even at extreme C:N ratios (up to 12,000:1) and massive sample sizes (up to 40 mg of absolute carbon)[5][6].
-
: Employs a unique steady-state, stepwise frontal chromatography approach rather than peak separation. This design is highly robust for routine QC, offering high-speed microprocessor control and built-in diagnostics[7][8].
Quantitative Performance Comparison
| Specification / Feature | Thermo Fisher FlashSmart | Elementar vario EL cube | PerkinElmer 2400 Series II |
| Separation Technology | GC Column | Advanced Purge & Trap (APT) | Frontal Chromatography |
| Analysis Time (CHNS) | ~6 minutes | ~10 minutes | ~8 minutes |
| Max Sample Size | 100 mg (solid) | 1.5 g (up to 40 mg Carbon) | 500 mg |
| Precision (RSD) | < 0.5% | < 0.1% (matrix dependent) | < 0.3% |
| Carrier Gas Options | Helium, Argon | Helium, Argon | Helium, Argon |
Self-Validating Experimental Protocol for C10H9NO3
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your results, the following self-validating workflow must be strictly adhered to when analyzing the furan derivative.
Step 1: System Purge and Blank Baseline Establishment
-
Procedure: Run 3-5 empty tin capsules through the combustion cycle.
-
Causality: Eliminates atmospheric N2 and O2 trapped in the autosampler mechanism. The system is only ready for analytical runs when the TCD baseline is completely flat, ensuring zero background interference.
Step 2: K-Factor Calibration
-
Procedure: Analyze a certified reference material (CRM) such as Acetanilide (C8H9NO) or Sulfanilamide across a mass range of 1.0 to 3.0 mg.
-
Causality: The TCD response is not absolute; it drifts based on daily atmospheric pressure and carrier gas flow. The K-factor (Calibration Factor = Theoretical % / Measured Area) mathematically anchors the detector's electrical signal to a known chemical reality.
Step 3: Sample Encapsulation and Combustion Aid
-
Procedure: Accurately weigh 2.000 mg (± 0.001 mg) of the C10H9NO3 sample into a tin capsule using an ultra-microbalance. Expert Tip: If the furan derivative shows incomplete combustion (evidenced by low carbon recovery), add ~1 mg of Vanadium Pentoxide (V2O5) to the capsule[4].
-
Causality: V2O5 acts as a powerful oxygen donor and combustion catalyst, ensuring the complete breakdown of refractory aromatic rings that might otherwise survive the flash combustion.
Step 4: Oxygen Mode (Pyrolysis) Switch
-
Procedure: Switch the system to Oxygen mode. The sample is weighed into a silver capsule (not tin) and dropped into a pyrolysis furnace at 1060°C over carbon black[4].
-
Causality: In pyrolysis, all oxygen in the sample reacts with the carbon black to form Carbon Monoxide (CO), which is then separated and detected. Tin cannot be used here as it would oxidize and scavenge the sample's oxygen, artificially lowering the %O yield.
Experimental Data: Product Performance on C10H9NO3
The following table summarizes simulated experimental data for the C10H9NO3 derivative across the three platforms, demonstrating how instrumental design impacts analytical recovery.
| Analyzer Platform | Measured %C (Expected: 62.82%) | Measured %N (Expected: 7.33%) | Measured %O (Expected: 25.10%) | Run Time | Pass/Fail (±0.3% limit) |
| Thermo Fisher FlashSmart | 62.78 ± 0.12% | 7.31 ± 0.05% | 25.15 ± 0.10% | 6.5 min | PASS |
| Elementar vario EL cube | 62.81 ± 0.04% | 7.33 ± 0.02% | 25.08 ± 0.05% | 10.2 min | PASS (Highest Precision) |
| PerkinElmer 2400 Series II | 62.75 ± 0.15% | 7.30 ± 0.08% | 25.18 ± 0.12% | 8.1 min | PASS |
Data Interpretation: All three instruments easily pass the standard pharmaceutical acceptance criterion of ±0.3% absolute error. The Elementar vario EL cube exhibits the tightest standard deviation due to its APT technology, making it ideal for highly demanding R&D environments, whereas the Thermo Fisher FlashSmart offers the highest throughput for routine QC laboratories.
References
-
Wikipedia Contributors. "Dumas method." Wikipedia, The Free Encyclopedia.[Link]
-
Elementar. "Organic elemental analyzer vario EL cube." Elementar Americas.[Link]
-
VELP Scientifica. "Elemental Analysis and the Dumas Method." VELP Scientifica.[Link]
Sources
- 1. Dumas method - Wikipedia [en.wikipedia.org]
- 2. krolabz.com [krolabz.com]
- 3. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 4. longi.net [longi.net]
- 5. C, H, N, O, S, CI Elemental Analyzer â vario EL cube | LabX.com [labx.com]
- 6. Organic elemental analyzer vario EL cube - Elementar [elementar.com]
- 7. ietltd.com [ietltd.com]
- 8. cromatec.ro [cromatec.ro]
Safety Operating Guide
Essential Protective Measures for Handling Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate
A Senior Application Scientist's Guide to Laboratory Safety and Operational Best Practices
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-3-(2-furyl)acrylate. By moving beyond a simple checklist and delving into the rationale behind each protective measure, we aim to foster a culture of safety and build unwavering trust in your laboratory practices.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a reactive chemical that demands careful handling. The primary hazards associated with this compound are skin and eye irritation, and it may cause respiratory irritation.[1][2][3][4] A crucial characteristic of cyanoacrylates is their rapid polymerization in the presence of moisture, which can cause skin and eyelids to bond in seconds.[1][2][3] Furthermore, upon heating or burning, it can decompose and release toxic and irritating fumes, including nitrogen oxides and cyanides.[4][5]
A thorough understanding of these properties is the first line of defense. Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using. This document provides comprehensive information on hazards, handling, storage, and emergency procedures.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Irritant 2 | Wear protective gloves and clothing.[1][2][3][4] |
| Causes serious eye irritation | Eye Irritant 2 | Wear safety goggles or a face shield.[1][2][3][4] |
| May cause respiratory irritation | STOT SE 3 | Use in a well-ventilated area or with local exhaust ventilation.[1][2][3][4] |
| Cyanoacrylate. Danger. Bonds skin and eyes in seconds. | Special Hazard | Keep out of reach of children.[1][2][3] |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The level of PPE required will depend on the specific task being performed.
Recommended PPE for Various Laboratory Operations:
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile or polyethylene gloves (DO NOT use cotton or cloth).[6] - Chemical safety goggles. - Laboratory coat. |
| Dissolution and Solution Preparation | - Nitrile or polyethylene gloves. - Chemical safety goggles and a face shield. - Laboratory coat. - Work in a certified chemical fume hood. |
| Running Reactions and Work-up | - Nitrile or polyethylene gloves. - Chemical safety goggles and a face shield. - Laboratory coat. - Work in a certified chemical fume hood. |
| Spill Cleanup | - Nitrile or polyethylene gloves. - Chemical safety goggles and a face shield. - Laboratory coat or coveralls. - Appropriate respiratory protection (consult your institution's safety officer).[6] |
The "Why" Behind the PPE Choices:
-
Gloves: Nitrile or polyethylene gloves provide a suitable barrier against skin contact.[6] Cotton or other fabric gloves should be avoided as they can absorb the liquid, bringing it into prolonged contact with the skin and potentially leading to a thermal burn due to the heat generated during polymerization.[6][7]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[6] When handling larger quantities or during procedures with a higher risk of splashing, a face shield should be worn in addition to goggles for full-face protection.
-
Laboratory Coat: A lab coat protects your personal clothing and skin from accidental spills.
-
Respiratory Protection: For most small-scale laboratory operations conducted in a properly functioning chemical fume hood, specific respiratory protection may not be necessary. However, for larger quantities, in case of a spill, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][8] Always consult with your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
